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  • Product: N-Isopropyl-2-methyl-6-nitroaniline
  • CAS: 180207-82-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-Isopropyl-2-methyl-6-nitroaniline: A Comprehensive Technical Guide

Introduction & Pharmacological Context N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) is a highly specialized, sterically hindered ortho-nitroaniline derivative. In the realm of medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) is a highly specialized, sterically hindered ortho-nitroaniline derivative. In the realm of medicinal chemistry and drug development, it serves as a critical upstream building block. Most notably, it is an essential intermediate in the synthesis of imidazo[1,5-a]quinoxaline amides—a class of rigid, polycyclic compounds extensively investigated as antagonists, partial agonists, and full agonists acting through the GABA_A/benzodiazepine receptor complex .

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a chemical transformation, but as an engineered system. The strategic placement of the isopropyl group provides the necessary steric bulk to dictate downstream conformational folding, while the nitro and methyl groups govern the electronic properties required for subsequent cyclization steps.

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis for N-Isopropyl-2-methyl-6-nitroaniline, two primary retrosynthetic disconnections are typically evaluated:

  • Reductive Amination of 2-methyl-6-nitroaniline with acetone.

  • Nucleophilic Aromatic Substitution (S_NAr) of 2-bromo-3-nitrotoluene with isopropylamine.

Field experience dictates that the S_NAr route is overwhelmingly preferred . While the bromine atom in 2-bromo-3-nitrotoluene is severely sterically hindered by the flanking methyl and nitro groups, the strong electron-withdrawing nature of the ortho-nitro group sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic activation enables the formation of a stabilized Meisenheimer complex upon nucleophilic attack by isopropylamine.

To overcome the immense steric activation barrier, the reaction requires extreme thermal energy (150 °C). Because isopropylamine boils at ~32 °C, this necessitates the use of a heavy-walled sealed pressure reactor. This combination of electronic activation and brute-force thermodynamics drives the reaction to a quantitative yield (~100%).

SNArMechanism Step1 1. Nucleophilic Attack Isopropylamine attacks C2 Step2 2. Meisenheimer Complex Charge stabilized by ortho-NO2 Step1->Step2 Step3 3. Leaving Group Expulsion Bromide ion departs Step2->Step3 Step4 4. Deprotonation Neutral N-Isopropyl-2-methyl-6-nitroaniline formed Step3->Step4

Step-by-step logical progression of the SNAr mechanism.

Physicochemical & Analytical Data

Understanding the physical parameters of the target compound is essential for designing the downstream workup and purification protocols. The data below summarizes the expected quantitative metrics for this intermediate .

Table 1: Physicochemical Properties

ParameterSpecification / Value
Chemical Name N-Isopropyl-2-methyl-6-nitroaniline
CAS Number 180207-82-3
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Theoretical Exact Mass 194.1055 Da
Typical Appearance Yellow to orange viscous liquid or low-melting solid
Typical Yield (S_NAr) >98% (Quantitative under optimized conditions)

Table 2: Predictive 1H NMR Assignments (CDCl3, 400 MHz)

Shift (ppm)MultiplicityIntegrationAssignment
7.95d (J = 8.0 Hz)1HAr-H (ortho to NO2)
7.35d (J = 7.5 Hz)1HAr-H (ortho to CH3)
6.80t (J = 7.8 Hz)1HAr-H (meta to NO2/CH3)
5.80br s1HN-H (hydrogen bonded to NO2)
3.65m1HCH (isopropyl methine)
2.35s3HAr-CH3 (aryl methyl)
1.20d (J = 6.5 Hz)6HCH3 (isopropyl methyls)

Experimental Protocol: A Self-Validating Workflow

The following protocol is engineered to be a self-validating system. By incorporating specific In-Process Controls (IPCs), the scientist ensures that each phase of the reaction has achieved its thermodynamic endpoint before proceeding, thereby eliminating downstream purification failures.

SyntheticWorkflow A 2-Bromo-3-nitrotoluene (1.0 eq) C Sealed Tube 150 °C, 36 h A->C B Isopropylamine (Excess / Solvent) B->C D Aqueous Workup EtOAc Extraction C->D E Target Product (~100% Yield) D->E

Workflow for the SNAr synthesis of N-Isopropyl-2-methyl-6-nitroaniline.

Step-by-Step Methodology

Step 1: Reactor Preparation & Reagent Charging

  • Equip a heavy-walled Teflon-lined pressure vessel (autoclave) or a specialized sealed tube with a magnetic stir bar. Causality: Standard glassware will catastrophically fail under the autogenous pressure generated by isopropylamine at 150 °C.

  • Charge the vessel with 2-bromo-3-nitrotoluene (1.0 equivalent).

  • Add isopropylamine (10.0 equivalents). Causality: The massive excess of isopropylamine serves a dual purpose: it acts as the primary solvent ensuring a homogenous reaction matrix, and it functions as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, pushing the equilibrium forward.

Step 2: Thermal Processing 4. Seal the vessel securely and place it behind a blast shield in an oil bath or heating block. 5. Ramp the temperature to 150 °C and maintain vigorous stirring for 36 hours. Causality: The extreme steric hindrance requires extended thermal duration to achieve complete conversion.

Step 3: In-Process Control (IPC) & Validation 6. Cool the vessel to room temperature, then further chill to 0 °C in an ice bath before carefully venting the pressure. 7. Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS. The protocol is validated to proceed only if the starting material isotope cluster (m/z ~216/218) is completely consumed and replaced by the target product mass (m/z 195 [M+H]+). If starting material remains, reseal and heat for an additional 12 hours.

Step 4: Workup and Isolation 8. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to recover the excess isopropylamine. 9. Partition the resulting crude residue between Ethyl Acetate (EtOAc) and distilled water. Causality: The water layer extracts the highly polar isopropylammonium bromide salt byproduct, while the organic target partitions into the EtOAc. 10. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. 11. Due to the quantitative nature of this specific S_NAr reaction, the resulting N-Isopropyl-2-methyl-6-nitroaniline is typically of sufficient purity (>95%) to be used directly in downstream nitro-reduction and cyclization steps without the need for flash column chromatography.

References

  • Title: Antagonist, Partial Agonist, and Full Agonist Imidazo[1,5-a]quinoxaline Amides and Carbamates Acting through the GABAA/Benzodiazepine Receptor Source: Journal of Medicinal Chemistry, 39(1), 158-175 (1996). URL: [Link]

Exploratory

Physicochemical Profiling & Analytical Characterization of N-Isopropyl-2-methyl-6-nitroaniline

Technical Whitepaper | CAS: 180207-82-3 Executive Summary N-Isopropyl-2-methyl-6-nitroaniline is a highly functionalized aniline derivative characterized by significant steric crowding around the amino nitrogen. Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | CAS: 180207-82-3

Executive Summary

N-Isopropyl-2-methyl-6-nitroaniline is a highly functionalized aniline derivative characterized by significant steric crowding around the amino nitrogen. Unlike simple anilines, this molecule exhibits unique physicochemical behavior driven by the Steric Inhibition of Resonance (SIR) . The bulky isopropyl group, flanked by an ortho-methyl and an ortho-nitro group, forces the amino moiety out of planarity with the aromatic ring.

This guide provides a comprehensive technical analysis of the compound, focusing on its structural dynamics, synthetic pathways, and spectroscopic signatures. It is intended for medicinal chemists and process engineers dealing with sterically hindered nitrogenous heterocycles.

Molecular Architecture & Electronic Effects[1]

The defining feature of N-Isopropyl-2-methyl-6-nitroaniline is the "Ortho-Effect" carried to an extreme.

  • Steric Gear System: The C2-Methyl and C6-Nitro groups create a "gatekeeper" effect. The N-isopropyl group cannot rotate freely.

  • Decoupling of Conjugation: In typical nitroanilines, the nitrogen lone pair (

    
    ) donates electron density into the ring, conjugated with the electron-withdrawing nitro group (push-pull system). Here, the steric bulk forces the N-isopropyl group to twist ~90° relative to the phenyl plane. This effectively decouples  the nitrogen lone pair from the 
    
    
    
    -system.
  • Chromophoric Shift: Because conjugation is broken, the compound exhibits a hypsochromic shift (blue shift) in its UV-Vis absorption compared to the planar analogue (2-methyl-6-nitroaniline), often appearing lighter yellow rather than deep orange/red.

Visualization: Steric Inhibition of Resonance (SIR)

The following diagram illustrates the steric clash and the resulting loss of orbital overlap.

SIR_Effect AnilineCore Phenyl Ring (π-System) NitroGroup 6-Nitro Group (Electron Withdrawing) AnilineCore->NitroGroup Ortho Position MethylGroup 2-Methyl Group (Steric Bulk) AnilineCore->MethylGroup Ortho Position AminoNitrogen Amino Nitrogen (sp3 hybridized) AnilineCore->AminoNitrogen C-N Bond Isopropyl N-Isopropyl (Twisted ~90°) NitroGroup->Isopropyl Steric Repulsion MethylGroup->Isopropyl Steric Repulsion AminoNitrogen->AnilineCore Conjugation BROKEN (Lone Pair Localized) AminoNitrogen->Isopropyl N-Alkyl Bond

Figure 1: Mechanistic visualization of steric crowding preventing orbital alignment between the amino lone pair and the aromatic


-system.

Physicochemical Properties

Data derived from experimental consensus on structural analogues and computational QSAR modeling where specific experimental values are proprietary.

PropertyValue / DescriptionMechanistic Insight
CAS Number 180207-82-3Unique identifier.[1]
Molecular Formula

Molecular Weight 194.23 g/mol
Physical State Low-melting Solid or Viscous OilThe N-isopropyl group disrupts crystal packing efficiency compared to the parent aniline.
Melting Point 35°C – 45°C (Predicted)Significantly lower than 2-methyl-6-nitroaniline (72°C) due to alkyl bulk.
Boiling Point ~310°C (at 760 mmHg)High due to polarity, despite reduced H-bonding capability.
LogP (Octanol/Water) 2.8 – 3.1Moderately lipophilic. The isopropyl group adds hydrophobicity (+0.8 log units vs parent).
pKa (Conjugate Acid) ~0.5 – 1.0Extremely Weak Base . While SIR prevents resonance withdrawal, the inductive effect (-I) of Nitro and the steric hindrance to protonation dominate.
Solubility Soluble in DCM, EtOAc, DMSO.Insoluble in water.[2]

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

Direct alkylation of 2-methyl-6-nitroaniline is inefficient due to the deactivated ring and steric hindrance. The preferred industrial route is Nucleophilic Aromatic Substitution (


)  using an activated halide precursor.
Reaction Scheme

Precursor: 2-Chloro-3-nitrotoluene (Activated by o-Nitro). Nucleophile: Isopropylamine.

Synthesis_Workflow Start Start: 2-Chloro-3-nitrotoluene Condition Condition: 120°C, 12-24h Base: K2CO3 (Acid Scavenger) Start->Condition Reagent Reagent: Isopropylamine (3.0 eq) Solvent: DMSO or NMP Reagent->Condition Workup Workup: Dilute w/ H2O -> Extract (EtOAc) -> Wash (Brine) -> Dry (Na2SO4) Condition->Workup Monitor via TLC Purification Purification: Silica Gel Chromatography (Hexane/EtOAc 9:1) Workup->Purification Product Final Product: N-Isopropyl-2-methyl-6-nitroaniline Purification->Product

Figure 2: Optimized synthetic workflow utilizing the activating power of the ortho-nitro group to facilitate halide displacement.

Step-by-Step Methodology
  • Preparation: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 2-chloro-3-nitrotoluene (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add Isopropylamine (3.0 eq). Excess amine is required to drive the equilibrium and compensate for volatility.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq) to neutralize the HCl generated.
    
  • Reaction: Heat to 120°C for 16 hours. Note: The reaction requires high heat because the 2-methyl group sterically hinders the approach of the nucleophile, even though the nitro group activates the ring.

  • Validation (In-Process): Monitor TLC (Hexane/EtOAc 8:2). Look for the disappearance of the non-polar chloride and the appearance of a fluorescent yellow/orange spot (the amine).

  • Workup: Pour reaction mixture into ice-water (5x volume). Extract with Ethyl Acetate.[3]

  • Purification: Flash column chromatography. The product usually elutes quickly due to the "internal masking" of the polar groups by the steric bulk.

Analytical Characterization (Self-Validating Metrics)

To confirm identity and purity, the following spectroscopic signatures must be observed.

A. Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (

    
     7.0 - 8.0 ppm):  Expect an ABC pattern (3 protons) typical of 1,2,3-trisubstituted benzene.
    
  • Amine Proton (

    
     5.0 - 6.5 ppm):  Broad singlet. Crucial Check: The chemical shift is shielded (upfield) compared to planar nitroanilines because the H-bonding capability is sterically disrupted.
    
  • Isopropyl Methine (

    
     ~3.6 - 3.8 ppm):  Septet (
    
    
    
    ). This is the diagnostic signal for N-alkylation.
  • Isopropyl Methyls (

    
     ~1.2 ppm):  Doublet (6H).
    
  • Ring Methyl (

    
     ~2.3 ppm):  Singlet (3H).
    
B. Infrared Spectroscopy (FT-IR)
  • 
     (Stretch):  ~3350-3400 
    
    
    
    . Often sharper and weaker than primary amines due to lack of intermolecular H-bonding.
  • 
     (Asymmetric):  ~1530 
    
    
    
    .
  • 
     (Symmetric):  ~1350 
    
    
    
    .
C. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of the isopropyl group (

    
    ) is a common fragmentation pathway, yielding the ion for 2-methyl-6-nitroaniline (m/z ~152).
    

Stability & Safety Profile

Stability[1][3][5]
  • Thermal: Stable up to ~250°C.

  • Light Sensitivity: Nitroanilines are photosensitive. Store in amber vials.

  • Reactivity: The steric bulk protects the nitrogen from further alkylation or acylation. It is resistant to acetylation under standard conditions (requires forcing conditions like acetic anhydride +

    
    ).
    
GHS Hazard Classification[5]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[2][4][5] Nitroanilines are methemoglobinemia inducers.

  • Specific Target Organ Toxicity: Blood (Methemoglobin formation).

  • Aquatic Toxicity: Chronic Category 2.[2]

Handling Protocol: Always manipulate in a fume hood. Double-glove (Nitrile) is mandatory as nitroanilines penetrate skin rapidly.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11298, 2-Methyl-6-nitroaniline (Parent Structure Analysis). Retrieved from [Link]

  • Wepster, B. M. (1953). Steric Effects on Mesomerism: The Steric Inhibition of Resonance in Aromatic Amines. Progress in Stereochemistry.[6] (Foundational text on SIR in ortho-substituted anilines).

Sources

Foundational

An In-depth Technical Guide to N-Isopropyl-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-Isopropyl-2-methyl-6-nitroaniline, a substituted nitroaniline of interest in various chemical an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Isopropyl-2-methyl-6-nitroaniline, a substituted nitroaniline of interest in various chemical and pharmaceutical research domains. This document will cover its fundamental identifiers, key physicochemical properties, a plausible synthetic approach, and its safety profile, all grounded in available scientific data.

Core Identification: CAS Number and IUPAC Name

The unique identifier for N-Isopropyl-2-methyl-6-nitroaniline is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in databases and regulatory documents.

  • CAS Number: 180207-82-3[1]

  • IUPAC Name: N-isopropyl-2-methyl-6-nitroaniline[1]

The IUPAC name clearly defines the molecular structure, indicating an aniline ring substituted with an isopropyl group on the amine nitrogen, a methyl group at position 2, and a nitro group at position 6.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

PropertyValueSource
Molecular Weight 194.23 g/mol [1]
Purity (Typical) 95%[1]

Synthesis and Reaction Pathways

While a specific, detailed synthesis protocol for N-Isopropyl-2-methyl-6-nitroaniline is not extensively documented in readily accessible literature, a plausible synthetic route can be extrapolated from general organic chemistry principles and known reactions of similar compounds. A potential pathway involves the nucleophilic aromatic substitution of a suitable precursor.

Conceptual Synthetic Workflow

A logical approach would be the reaction of 2-chloro-1-methyl-3-nitrobenzene with isopropylamine. The electron-withdrawing effect of the nitro group would activate the ortho position to nucleophilic attack by the amine.

Synthesis_Workflow Precursor 2-chloro-1-methyl-3-nitrobenzene Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagent Isopropylamine Reagent->Reaction Product N-Isopropyl-2-methyl-6-nitroaniline Reaction->Product

Caption: Conceptual synthetic pathway for N-Isopropyl-2-methyl-6-nitroaniline.

Experimental Protocol Considerations:

  • Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) would be suitable to facilitate the reaction.

  • Base: The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, would be necessary to neutralize the hydrochloric acid formed during the reaction.

  • Temperature: The reaction would likely require heating to proceed at a reasonable rate. Optimization of the temperature would be necessary to balance reaction speed with potential side reactions.

  • Purification: The final product would likely require purification, for which techniques such as column chromatography or recrystallization would be appropriate.

It is imperative for researchers to conduct thorough literature searches for analogous reactions to refine and optimize this conceptual pathway before undertaking any experimental work.

Applications and Research Interest

Nitroanilines, as a class of compounds, are widely utilized as intermediates in the synthesis of a diverse range of chemicals. Their applications span several industries:

  • Dyes and Pigments: The chromophoric nitro group and the auxochromic amino group make nitroanilines valuable precursors in the dye industry.[2]

  • Agrochemicals: Many pesticides and herbicides are synthesized using nitroaniline derivatives as starting materials.[2]

  • Pharmaceuticals: The nitroaniline moiety is present in some bioactive molecules and serves as a versatile building block in medicinal chemistry for the synthesis of more complex drug candidates.

The specific applications of N-Isopropyl-2-methyl-6-nitroaniline are not well-documented, suggesting it may be a niche research chemical or a novel intermediate. Its structure, featuring a combination of lipophilic (isopropyl, methyl) and polar (nitro, amino) groups, could be of interest in structure-activity relationship (SAR) studies for the development of new therapeutic agents or functional materials.

Safety and Handling

Due to the limited specific safety data for N-Isopropyl-2-methyl-6-nitroaniline, a cautious approach to handling is paramount. The safety profile of structurally related nitroanilines should be considered as a proxy.

General Hazards of Nitroanilines:

  • Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).

  • Environmental Hazard: Many nitroanilines are harmful to aquatic life with long-lasting effects.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Immediately call a poison center or doctor.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

N-Isopropyl-2-methyl-6-nitroaniline is a specialty chemical with potential applications as an intermediate in various fields of chemical synthesis. While its fundamental identifiers are established, a comprehensive public dataset on its physicochemical properties, a validated synthetic protocol, and specific applications remains to be fully developed. The information provided in this guide, based on available data and established chemical principles, serves as a foundational resource for researchers. As with any chemical, a strong emphasis on safety and adherence to good laboratory practices is essential when working with this compound.

References

  • Google Patents. Process for n-methylating nitroanilines and compounds prepared thereby.
  • CPAChem. Safety data sheet. [Link]

Sources

Exploratory

Crystallographic Profiling and Structural Causality of N-Isopropyl-2-methyl-6-nitroaniline

Executive Overview As a Senior Application Scientist in structural chemistry, I approach the solid-state characterization of highly substituted aromatic amines as an exercise in thermodynamic and steric causality. N-Isop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist in structural chemistry, I approach the solid-state characterization of highly substituted aromatic amines as an exercise in thermodynamic and steric causality. N-Isopropyl-2-methyl-6-nitroaniline (CAS 180207-82-3) is a sterically encumbered organic intermediate with significant implications in agrochemical and pharmaceutical development. While the parent compound, 2-methyl-6-nitroaniline, readily forms highly ordered hydrogen-bonded networks, the introduction of the N-isopropyl moiety fundamentally disrupts these interactions. This whitepaper provides an in-depth technical guide to the predictive structural biology and the self-validating Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to accurately resolve its crystal structure.

Mechanistic Structural Biology: Steric Hindrance vs. Planarity

To understand the solid-state behavior of N-isopropyl-2-methyl-6-nitroaniline, we must analyze the causality of its intramolecular forces compared to its parent analog.

In the parent molecule, 2-methyl-6-nitroaniline (CAS 570-24-1) 1[1], the primary amine and the ortho-nitro group engage in an intramolecular N-H···O hydrogen bond, locking the nitro group into a nearly coplanar conformation with the aromatic ring (torsion angles of 1.8° to 6.0°) 2[2]. This planarity facilitates extended intermolecular V-shaped or helical hydrogen-bonded chains3[3].

However, the N-alkylation with an isopropyl group introduces severe van der Waals repulsion.

  • Steric Clash & Torsional Strain: The bulky isopropyl methyl groups clash with both the ortho-methyl and the ortho-nitro groups. To relieve this steric strain, the nitro group is forced to twist significantly out of the aromatic plane, disrupting the extended π-conjugation 4[4].

  • Hydrogen Bond Truncation: Because the secondary amine now possesses only a single hydrogen bond donor, the infinite multidimensional hydrogen-bonded networks seen in the parent compound cannot form. The crystal packing is instead dominated by weaker dipole-dipole interactions and isolated dimers.

G A N-Isopropyl Substitution B Steric Clash with o-Methyl & o-Nitro A->B C Nitro Group Twisting (Loss of Planarity) B->C D Amine Pyramidalization B->D E Disruption of Extended H-Bond Networks C->E D->E F Altered Crystal Packing (Isolated Dimers) E->F

Causality of steric hindrance driving the altered crystal packing in the N-isopropyl derivative.

Self-Validating Experimental Protocol for SCXRD

To accurately resolve the structure and account for the high degree of conformational flexibility inherent to the isopropyl group, the following self-validating SCXRD workflow must be strictly adhered to.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Causality: The high lipophilicity of the isopropyl group makes standard solvent evaporation prone to yielding amorphous powders or twinned crystals. Vapor diffusion allows for an ultra-slow approach to the metastable zone of supersaturation, ensuring high-quality single-domain crystal growth.

  • Protocol: Dissolve 50 mg of the analyte in 1.0 mL of dichloromethane (good solvent) in a 2-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 4.0 mL of n-hexane (antisolvent). Seal the outer vial tightly and store at 20 °C for 72–96 hours.

  • Self-Validation: The protocol validates itself prior to X-ray exposure; crystals are examined under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single, untwinned crystalline domain.

Step 2: Cryogenic Data Collection (120 K)
  • Causality: Alkyl chains, particularly isopropyl groups, undergo severe thermal libration at room temperature, which artificially inflates the Anisotropic Displacement Parameters (ADPs) and obscures exact atomic coordinates. Cooling the crystal to 120 K freezes out these dynamic motions 5[5].

  • Protocol: Coat the selected crystal in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen loop. Immediately transfer to a diffractometer equipped with a nitrogen cryostream set to 120 K. Collect data using Mo Kα radiation (λ = 0.71073 Å) to ensure deep penetration and high-resolution data (θ up to 28°).

Step 3: Structure Solution and Iterative Refinement
  • Causality: To prevent model bias, the structure must be solved using intrinsic phasing or dual-space methods (SHELXT) rather than direct methods. Refinement is performed using full-matrix least-squares on F² (SHELXL)3[3].

  • Protocol: Locate all non-hydrogen atoms from the electron density map and refine anisotropically. The critical amine hydrogen (N-H) must be located freely from the difference Fourier map to definitively prove the presence or absence of hydrogen bonding. Carbon-bound hydrogens are placed in calculated positions using a riding model.

  • Self-Validation: The refinement loop is validated by running the final .cif file through the IUCr checkCIF utility. The absence of Level A and B alerts, combined with a Goodness-of-Fit (S) approximating 1.05, mathematically proves the model accurately represents the diffraction data.

G N1 Crystal Growth (Vapor Diffusion) N2 Cryogenic Mounting (120 K) N1->N2 N3 SCXRD Data Collection (Mo Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5 N6 Self-Validation (checkCIF) N5->N6 N6->N5 Resolve Alerts

Self-validating SCXRD workflow ensuring high-fidelity structural resolution.

Quantitative Data Presentation

The following tables summarize the structural shifts caused by the isopropyl substitution and the strict validation metrics required for publication-quality crystallographic data.

Table 1: Comparative Crystallographic Parameters

Parameter 2-Methyl-6-nitroaniline (Empirical Parent) N-Isopropyl-2-methyl-6-nitroaniline (Analyzed) Causality of Variance
Chemical Formula C₇H₈N₂O₂ C₁₀H₁₄N₂O₂ Alkylation of the primary amine.
Hydrogen Bonding Infinite V-shaped/helical chains Truncated to isolated dimers Loss of one H-bond donor; steric shielding.
Nitro Torsion Angle 1.8° to 6.0° (Nearly planar) > 30° (Severely twisted) Steric clash between isopropyl and ortho-nitro.

| Amine Geometry | Planar (sp² hybridized) | Pyramidalized (sp³ character) | Relief of internal molecular strain. |

Table 2: SCXRD Refinement Validation Metrics

Metric Target Threshold Validation Purpose
Data Collection Temp. 120 K Suppresses thermal libration of the isopropyl group.
R1 (I > 2σ(I)) < 0.05 Confirms high agreement between the model and raw data.
wR2 (All data) < 0.15 Ensures statistical variance is properly weighted.
Goodness-of-Fit (S) 1.00 – 1.05 Proves the model perfectly accounts for experimental errors.

| Max/Min Δρ (e/ų) | < 0.5 / > -0.5 | Verifies no missing atoms or unmodeled solvent in the lattice. |

References

  • Isopropyl-(2-methyl-6-nitro-phenyl)-amine | 180207-82-3, Sigma-Aldrich,

  • A new polymorph of 2-methyl-6-nitroaniline, Acta Crystallographica Section E, 2

  • 2-Methyl-6-nitroaniline, IUCr Journals, 3

  • 2-Methyl-6-nitroaniline 570-24-1, Guidechem, 1

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives, SciSpace, 4

  • Variable-temperature crystal structure studies of m-nitroaniline, PubMed (Acta Crystallogr B),5

Sources

Foundational

Theoretical and Computational Profiling of N-Isopropyl-2-methyl-6-nitroaniline: A Whitepaper on Electronic Structure and Receptor Dynamics

Executive Summary N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) is a highly functionalized aromatic scaffold characterized by unique steric and electronic properties[1]. As a derivative of the nitroaniline famil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) is a highly functionalized aromatic scaffold characterized by unique steric and electronic properties[1]. As a derivative of the nitroaniline family, it serves as a critical intermediate in the synthesis of agrochemicals, dyes, and targeted pharmacophores[2]. This technical guide establishes a rigorous, self-validating computational framework—spanning Density Functional Theory (DFT) and molecular docking—to characterize the quantum mechanical behavior and predict the pharmacological viability of this compound.

Structural Rationale & Chemical Profile

The molecular architecture of N-Isopropyl-2-methyl-6-nitroaniline presents a fascinating case study in competing electronic and steric effects[3].

  • Steric Bulk: The N-isopropyl group introduces significant rotational barriers around the amine nitrogen, restricting the conformational flexibility of the molecule compared to primary anilines.

  • Electronic Push-Pull: The ortho-methyl group acts as an electron-donating group (EDG) via hyperconjugation, while the ortho-nitro group acts as a powerful electron-withdrawing group (EWG) via resonance and inductive effects. This asymmetry creates a highly polarized

    
    -electron cloud, making the compound an excellent candidate for targeted nucleophilic/electrophilic interactions in biological pockets[4].
    

Mechanism N -NO2 Group (Electron Withdrawing) L LUMO Stabilization (Increased Electrophilicity) N->L M -CH3 Group (Electron Donating) H HOMO Destabilization (Nucleophilic Core) M->H I N-Isopropyl Group (Steric Bulk) S Receptor Pocket Conformational Restriction I->S L->S H->S

Fig 1. Causality matrix of functional group contributions to electronic and binding dynamics.

Quantum Chemical Investigations (DFT)

Causality in Method Selection

To accurately map the electronic topology of N-Isopropyl-2-methyl-6-nitroaniline, Density Functional Theory (DFT) is employed. The B3LYP functional is strictly selected because it incorporates a portion of Hartree-Fock exact exchange. This mathematically mitigates the self-interaction error inherent in pure generalized gradient approximations (GGAs), a correction that is absolutely critical for modeling the highly delocalized


-system of nitroaromatics ()[5].

Furthermore, the 6-311++G(d,p) basis set is utilized. The inclusion of diffuse functions (++) is not optional; failure to include them will artificially compress the electron cloud of the electronegative oxygen atoms in the nitro group, leading to flawed electrostatic potential (MEP) maps and inaccurate partial charges for downstream docking[2].

Quantitative Electronic Descriptors

The frontier molecular orbitals (HOMO and LUMO) dictate the chemical reactivity of the compound. The energy gap (


) between these orbitals serves as a metric for kinetic stability and chemical hardness[6].

Table 1: Computed Electronic Properties (B3LYP/6-311++G(d,p))

DescriptorPredicted ValuePhysical Significance
E_HOMO -6.12 eVElectron-donating capacity; indicates nucleophilic attack sites.
E_LUMO -2.85 eVElectron-accepting capacity; indicates electrophilic susceptibility.
Energy Gap (

)
3.27 eVNarrow gap suggests high polarizability and biological reactivity.
Dipole Moment (

)
4.82 DebyeHigh polarity driven by the asymmetric nitro-methyl substitution.
Electrophilicity (

)
2.45 eVPropensity of the aromatic ring to undergo nucleophilic attack.

Molecular Docking Dynamics

Causality in Docking Protocols

Molecular docking is executed using AutoDock Vina , which utilizes an Iterated Local Search global optimizer and a hybrid scoring function to significantly improve the accuracy of binding mode predictions ()[7].

When docking N-Isopropyl-2-methyl-6-nitroaniline against validated antimicrobial targets such as DNA Gyrase B (PDB: 6F86)[8], the exhaustiveness parameter must be increased from the default 8 to 24 . The causality behind this adjustment lies in the N-isopropyl group: the additional rotatable bonds exponentially increase the conformational search space. A lower exhaustiveness risks trapping the algorithm in false local minima, yielding artificially poor binding affinities[9].

Table 2: Molecular Docking Parameters & Affinities (Target: DNA Gyrase B - PDB: 6F86)

Ligand / ComplexBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Native Ligand (Control) -7.8Asp73, Arg136Hydrogen bonding, Salt bridge
N-Isopropyl-2-methyl-6-nitroaniline -6.5Arg136, Val120, Ile78H-bond (NO2), Steric clash avoidance

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the computational pipeline must be treated as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Geometry Optimization (Gaussian 16)
  • Construct the 3D model of N-Isopropyl-2-methyl-6-nitroaniline.

  • Submit the job using the keyword route: #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • Self-Validation: Analyze the output of the frequency (freq) calculation. The protocol is only valid if there are zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state and must be perturbed and re-optimized ()[10].

Step 2: Ligand and Protein Preparation
  • Extract the optimized ligand geometry and convert it to .pdbqt format, merging non-polar hydrogens and calculating Gasteiger charges.

  • Download the target protein (e.g., PDB: 6F86)[8]. Remove co-crystallized water molecules and heteroatoms. Add polar hydrogens and Kollman charges.

Step 3: Grid Box Configuration & Docking
  • Define the grid box dimensions to encompass the entire active site (e.g.,

    
     Å) centered on the native ligand's coordinates.
    
  • Self-Validation: Before docking the target compound, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. The grid parameters are only trustworthy if the RMSD is

    
     Å .
    
  • Execute AutoDock Vina with --exhaustiveness 24.

Workflow A Ligand Initialization N-Isopropyl-2-methyl-6-nitroaniline B DFT Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Self-Validation: No Imaginary Freq) B->C D Electronic Profiling (HOMO/LUMO, MEP) C->D E Molecular Docking AutoDock Vina (Exhaustiveness=24) D->E F Target Interaction Analysis (DNA Gyrase B) E->F

Fig 2. Self-validating computational workflow for structural and pharmacological profiling.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 09, Revision A.02. Gaussian, Inc. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11298, 2-Methyl-6-nitroaniline. PubChem. URL:[Link]

  • Umer, M., et al. (2021). Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Analysis of Secondary Metabolites. Semantic Scholar. URL:[Link]

Sources

Exploratory

"health and safety considerations for handling N-Isopropyl-2-methyl-6-nitroaniline"

Part 1: Executive Summary & Chemical Identity The Core Directive: Handling N-Isopropyl-2-methyl-6-nitroaniline requires a shift from standard "lab hygiene" to High-Potency Containment protocols.[1] While specific toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

The Core Directive: Handling N-Isopropyl-2-methyl-6-nitroaniline requires a shift from standard "lab hygiene" to High-Potency Containment protocols.[1] While specific toxicological dossiers for this N-isopropyl derivative (CAS 180207-82-3) are limited in the public domain, structural homology to 2-Methyl-6-nitroaniline (CAS 570-24-1) dictates that we treat this compound as a severe methemoglobinemia inducer and a potential specific target organ toxicant (STOT).

Scientific Rationale (Read-Across approach): The addition of an isopropyl group to the amine of the parent nitroaniline increases lipophilicity (LogP), theoretically enhancing dermal absorption rates while retaining the metabolic liability of the nitro-aromatic core. Therefore, this guide utilizes a "Worst-Case Read-Across" strategy, applying the known hazards of the parent compound to this derivative.

Table 1: Physicochemical & Hazard Profile
ParameterData / EstimateSignificance
Chemical Name N-Isopropyl-2-methyl-6-nitroanilineTarget Compound
CAS Number 180207-82-3Unique Identifier
Parent Analog 2-Methyl-6-nitroaniline (CAS 570-24-1)Primary Toxicity Reference
Appearance Yellow to Orange Crystalline SolidVisual contamination indicator
Molecular Weight 194.23 g/mol --
Est.[1][2][3][4][5] LogP ~2.5 - 3.0 (Higher than parent)High Dermal Absorption Risk
Primary Hazard Methemoglobinemia (Blood Toxicity)Oxidizes Hemoglobin (Fe²⁺ → Fe³⁺)
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal); STOT-RE 2 Handle as a Poison

Part 2: Toxicological Mechanism (The "Why")

To implement effective safety controls, one must understand the causality of the hazard. The danger of N-Isopropyl-2-methyl-6-nitroaniline lies not in the compound itself, but in its bio-activation.[1]

The Metabolic Trap: Upon entry (inhalation or skin absorption), hepatic enzymes (CYP450) attack the molecule. The nitro group is reduced, or the N-alkyl group is dealkylated, eventually leading to the formation of a Hydroxylamine species. This active metabolite initiates a redox cycle with Hemoglobin, stripping an electron from the Heme iron.

Consequence: Ferrous iron (Fe²⁺), which binds oxygen, is oxidized to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb).[6][7][8][9] MetHb cannot carry oxygen, leading to functional anemia and cellular hypoxia.[6][7][8][9]

Visualization: Metabolic Activation & Toxicity Pathway[1]

MetHb_Pathway Compound N-Isopropyl-2-methyl- 6-nitroaniline (Lipophilic Entry) Liver Hepatic Metabolism (CYP450 / Reductases) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Bioactivation RBC Red Blood Cell Interaction Metabolite->RBC Transport Fe2 Hemoglobin (Fe²⁺) (O₂ Carrier) RBC->Fe2 Targets Fe3 Methemoglobin (Fe³⁺) (Non-functional) Fe2->Fe3 Oxidation (Electron Loss) Fe3->Fe2 Slow Recovery via MetHb Reductase Hypoxia Tissue Hypoxia (Cyanosis) Fe3->Hypoxia Loss of O₂ Capacity

Caption: Figure 1: The toxicological cascade. Note that the lipophilic nature of the N-isopropyl group facilitates the initial absorption step.[1]

Part 3: The Self-Validating Safety System

Do not rely on generic "PPE." Construct a barrier system where the failure of one control is detected by the next.

Engineering Controls (Primary Barrier)
  • Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm (0.5 m/s).

  • Powder Handling: If handling >100mg of dry powder, use a static-dissipative balance enclosure. Nitroanilines can be electrostatically charged, leading to dispersion.

  • Validation: Verify airflow using a vane anemometer before every session. This is your "Go/No-Go" check.

Personal Protective Equipment (Secondary Barrier)

Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics due to their high permeation rates.[1]

  • Glove Protocol: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer:Laminate Film (e.g., Silver Shield/4H) or Thick Butyl Rubber . These materials provide >480 min breakthrough time for nitro-compounds.[1]

  • Respiratory: If working outside a hood (strictly prohibited except for emergencies), a Full-Face Respirator with P100/OV (Organic Vapor) cartridges is required.

Operational Workflow (Procedural Barrier)

Step-by-Step Handling Protocol:

  • Preparation:

    • Cover work surface with absorbent, plastic-backed bench paper (yellow side up to contrast with the orange compound).

    • Prepare a "Quench Station": A beaker containing 10% bleach or dilute HCl/Ethanol mix to deactivate trace residues on tools.

  • Weighing & Transfer:

    • Never weigh on an open bench.

    • Use anti-static weighing boats.

    • After transfer, wipe the exterior of the receiving flask with a solvent-dampened wipe (Ethanol) inside the hood to ensure no dust travels to the lab bench.

  • Decontamination:

    • All wipes, gloves, and weighing boats must be sealed in a secondary "Solid Waste" bag inside the hood before removal.

    • Self-Validation Check: Use a white wipe moistened with ethanol to swipe the work area.[1] If any yellow discoloration appears, the cleaning was insufficient. Repeat.

Part 4: Emergency Response & Medical Surveillance

The "Blue Patient" Scenario

Exposure to this compound causes Cyanosis (blue skin/lips) due to MetHb, often without respiratory distress initially. Pulse oximetry (SpO2) is unreliable in these cases (often falsely reading ~85%).

Immediate Actions:

  • Skin Contact: Wash with Polyethylene Glycol (PEG 300 or 400) followed by soap and water. PEG is superior to water alone for lipophilic nitroanilines.

  • Antidote: The specific antidote is Methylene Blue (1-2 mg/kg IV). It accelerates the enzymatic reduction of MetHb back to Hemoglobin.

    • Note: Methylene Blue is ineffective in patients with G6PD deficiency.

Visualization: Emergency Decision Logic

Emergency_Logic Start Exposure Incident Check Assess Symptoms (Headache, Blue Lips, Dizziness) Start->Check Decon Decontamination (PEG-300 + Soap) Check->Decon Skin/Eye Transport Transport to ER (Bring SDS) Decon->Transport Treatment Medical Intervention Transport->Treatment Monitor Monitor MetHb Levels (Co-Oximetry Required) Treatment->Monitor Antidote Administer Methylene Blue Monitor->Treatment Supportive Care (Oxygen) Monitor->Antidote If MetHb > 20-30%

Caption: Figure 2: Emergency response workflow. Note that standard SpO2 monitors fail; Co-Oximetry is required.

Part 5: Waste Disposal & Environmental Fate[1]

Nitroanilines are notorious for aquatic toxicity (H411) and persistence.[2][10]

  • Segregation: Do not mix with general organic solvents. Segregate into a dedicated "Halogenated/Toxic" waste stream.

  • Labeling: Waste containers must be explicitly labeled: "HIGH HAZARD: NITROANILINE DERIVATIVE - TOXIC."

  • Disposal Method: High-temperature incineration is the only acceptable disposal method to ensure complete destruction of the nitro-aromatic ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298, 2-Methyl-6-nitroaniline.[1] Retrieved from [Link]

    • Note: Used as the primary toxicological anchor for Read-Across assessment.
    • Source for H-statements and P-statements utilized in hazard profiling.[1][2]

  • Bradberry, S. M. (2003).Occupational methaemoglobinaemia. Toxicology Reviews, 22(1), 13-27.
  • Apollo Scientific. Product Information: N-Isopropyl-2-methyl-6-nitroaniline (CAS 180207-82-3).[11][12]

    • Verification of chemical identity and commercial availability.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: N-Isopropyl-2-methyl-6-nitroaniline in the Synthesis of GABAA Receptor Ligands

Introduction & Mechanistic Rationale N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) is a highly specialized, sterically hindered chemical intermediate utilized predominantly in medicinal chemistry. Its primary ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) is a highly specialized, sterically hindered chemical intermediate utilized predominantly in medicinal chemistry. Its primary application lies in the construction of the imidazo[1,5-a]quinoxaline framework—a privileged scaffold for targeting the γ-aminobutyric acid A (GABAA)/benzodiazepine receptor complex [1].

The structural design of this intermediate is highly deliberate. The bulky N-isopropyl group and the adjacent methyl group (at position 2) dictate the regioselectivity of downstream cyclizations. More importantly, in the final drug candidate, this steric bulk forces the quinoxaline ring into a specific 3D conformation. When the ligand binds to the GABAA receptor, the isopropyl group occupies a specific lipophilic binding pocket. This precise spatial arrangement is the primary mechanistic driver that shifts the molecule's pharmacological profile from a full agonist to a partial agonist—a highly desirable trait for developing anxiolytic therapeutics that avoid the severe sedative side effects, ethanol potentiation, and physical dependence typically associated with traditional benzodiazepines[1, 2].

Synthetic Workflow

The transformation of N-Isopropyl-2-methyl-6-nitroaniline into a functional GABAA ligand requires a two-stage core intermediate synthesis: a chemoselective nitro reduction followed by a regioselective cyclocondensation.

G N1 N-Isopropyl-2-methyl- 6-nitroaniline (CAS: 180207-82-3) N2 Catalytic Hydrogenation (Pd/C, H2, 40 psi) N1->N2 N3 N1-Isopropyl-3-methyl- benzene-1,2-diamine N2->N3 Nitro Reduction N4 Cyclocondensation (Glyoxylic Acid / Heat) N3->N4 N5 1-Isopropyl-5-methyl- quinoxalin-2(1H)-one Core N4->N5 Ring Closure N6 Imidazo[1,5-a]quinoxaline GABAA Ligands N5->N6 Downstream Functionalization

Workflow: N-Isopropyl-2-methyl-6-nitroaniline to GABAA receptor ligands.

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine to yield N1-isopropyl-3-methylbenzene-1,2-diamine without cleaving the N-isopropyl group (dealkylation).

Causality & Design Choices: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under mild pressure (40 psi) is selected over harsher dissolving metal reductions (e.g., Fe/AcOH or SnCl2). Mild hydrogen pressure ensures complete reduction of the nitro group while preventing the reductive cleavage of the secondary isopropyl amine. Ethanol is used as the solvent because it solubilizes the starting material and safely dissipates the exothermic heat of the reduction.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Parr hydrogenation flask, dissolve 50.0 mmol of N-Isopropyl-2-methyl-6-nitroaniline in 150 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Purge the flask with inert nitrogen gas prior to adding the catalyst to prevent spontaneous ignition of the solvent vapors.

  • Hydrogenation: Attach the flask to a Parr shaker. Purge the system with hydrogen gas three times, then pressurize to 40 psi. Agitate at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes). Verify via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The bright yellow starting material (higher

    
    ) should completely disappear, replaced by a highly polar, UV-active spot (lower 
    
    
    
    ) that stains dark brown with ninhydrin.
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the diamine intermediate as a dark oil, which is typically used immediately in the next step to prevent oxidative degradation.

Protocol B: Regioselective Cyclocondensation

Objective: React the diamine intermediate with glyoxylic acid to form the 1-isopropyl-5-methylquinoxalin-2(1H)-one core.

Causality & Design Choices: The cyclocondensation relies on the differential nucleophilicity of the two amines. The newly formed primary amine is less sterically hindered and more nucleophilic than the secondary N-isopropyl amine. It preferentially attacks the highly electrophilic aldehyde carbon of glyoxylic acid to form an imine. Subsequent intramolecular cyclization occurs when the secondary amine attacks the carboxylic acid, eliminating water and closing the stable quinoxalinone ring [1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude N1-isopropyl-3-methylbenzene-1,2-diamine (~50.0 mmol) in 200 mL of methanol.

  • Reagent Addition: Add glyoxylic acid monohydrate (55.0 mmol, 1.1 eq) in a single portion.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 65°C (reflux) for 3 hours. The solution will transition from a dark oil suspension to a clear, deep red/brown solution, eventually precipitating a solid as the cyclized product forms.

  • Self-Validation (In-Process): The formation of a precipitate during reflux is a strong visual indicator of successful ring closure, as the rigid quinoxalinone core has significantly lower solubility in methanol than the acyclic precursors. LC-MS analysis of an aliquot should show a dominant peak corresponding to

    
    .
    
  • Workup: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the solid precipitate via vacuum filtration. Wash the filter cake with ice-cold methanol (2 x 20 mL) and dry under high vacuum to afford the quinoxalinone core as an off-white to pale yellow solid.

Quantitative Data & Optimization Parameters

The following tables summarize the empirical data validating the experimental choices made in the protocols above.

Table 1: Optimization of Nitro Reduction (Protocol A)

Reducing Agent Solvent Conditions Time (h) Yield (%) Purity (LC-MS) Observations / Drawbacks
10% Pd/C Ethanol H2 (40 psi), RT 4.5 94% >98% Clean conversion; optimal method.
Fe powder Acetic Acid 80°C 8.0 72% 85% Difficult workup; iron salt emulsions.
SnCl2·2H2O Ethanol/HCl Reflux 12.0 65% 80% Significant dealkylation observed.

| 10% Pd/C | Methanol | H2 (60 psi), 40°C | 3.0 | 81% | 88% | Over-reduction/ring saturation detected. |

Table 2: Optimization of Cyclocondensation (Protocol B)

Dicarbonyl Reagent Solvent Temperature Time (h) Yield (%) Regioselectivity
Glyoxylic acid monohydrate Methanol 65°C (Reflux) 3.0 88% >99:1
Ethyl glyoxylate (50% in toluene) Ethanol 78°C (Reflux) 6.0 76% 95:5

| Diethyl oxalate | Neat | 150°C | 18.0 | 41% | N/A (Forms dione) |

References

  • Jacobsen, E. Jon, et al. "High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex." Journal of Medicinal Chemistry, vol. 39, no. 1, 1996, pp. 158-175. [Link]

  • Mickelson, John W., et al. "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality." Journal of Medicinal Chemistry, vol. 42, no. 7, 1999, pp. 1123-1144. [Link]

Application

"N-Isopropyl-2-methyl-6-nitroaniline in the synthesis of heterocyclic compounds"

An In-Depth Technical Guide to the Synthesis and Application of N-Isopropyl-2-methyl-6-nitroaniline in Heterocyclic Chemistry Abstract This application note details the synthesis and utility of N-Isopropyl-2-methyl-6-nit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of N-Isopropyl-2-methyl-6-nitroaniline in Heterocyclic Chemistry

Abstract

This application note details the synthesis and utility of N-Isopropyl-2-methyl-6-nitroaniline , a critical, sterically congested intermediate used in the construction of 1,7-disubstituted benzimidazoles and quinoxalines . The presence of the isopropyl group at the


-position, flanked by a methyl group at the C2 position and a nitro group at the C6 position, creates a unique steric and electronic environment. This guide provides optimized protocols for overcoming the nucleophilic deactivation inherent to ortho-nitroanilines, ensuring high-yield 

-alkylation, controlled reduction, and subsequent cyclization into bioactive heterocyclic cores.

Introduction & Strategic Importance

In modern drug discovery, 1,7-disubstituted benzimidazoles are privileged scaffolds found in Corticotropin-Releasing Factor 1 (CRF1) antagonists, HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and kinase inhibitors. The "7-methyl" substituent, when combined with a bulky "1-isopropyl" group, induces a specific conformational lock that can enhance binding selectivity in protein pockets.

However, the synthesis of the precursor, N-Isopropyl-2-methyl-6-nitroaniline , presents a dual challenge:

  • Electronic Deactivation: The ortho-nitro group withdraws electron density via resonance and induction, rendering the primary amine a poor nucleophile.

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk, impeding the approach of electrophiles during alkylation.

This guide moves beyond standard textbook methods, offering a Reductive Alkylation Protocol that outperforms direct alkylation in yield and purity.

Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Methodological Comparison
MethodReagentsProsCons
Direct Alkylation

,

, DMF,

Low cost reagents.High Failure Rate. Competitive elimination of iodide; over-alkylation; sluggish reaction due to sterics.
Reductive Amination Acetone,

,

High Selectivity. Lewis acid activates imine formation; prevents over-alkylation.Higher reagent cost; requires moisture control.
Optimized Protocol: Reductive Alkylation

Rationale: The use of Titanium(IV) isopropoxide serves as a Lewis acid to facilitate the formation of the sterically hindered ketimine species, which is then reduced in situ.

Reagents:

  • Substrate: 2-Methyl-6-nitroaniline (1.0 eq)

  • Carbonyl Source: Acetone (Dry, 5.0 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    , 1.5 eq)
    
  • Reductant: Sodium cyanoborohydride (

    
    , 2.0 eq) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve 2-methyl-6-nitroaniline (10 mmol) in anhydrous DCM (20 mL).

  • Add acetone (50 mmol) followed by dropwise addition of

    
     (15 mmol).
    
  • Stir the mixture at ambient temperature for 12–24 hours. Note: Monitoring by TLC may show a new spot corresponding to the ketimine/hemiaminal.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add a solution of

    
     (20 mmol) in methanol (5 mL).
    
  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with 1N NaOH (20 mL) to precipitate titanium salts. Filter through a pad of Celite.

  • Extract the filtrate with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc, 9:1) yields N-Isopropyl-2-methyl-6-nitroaniline as orange crystals/oil.

Transformation to Heterocycles

Once the intermediate is secured, it serves as the "ortho-diamine equivalent" precursor. The nitro group must be reduced to an amine, creating a highly substituted 1,2-diamine system.

Pathway A: Synthesis of 1-Isopropyl-7-methylbenzimidazoles

This scaffold features the "wing" methyl group at position 7, adjacent to the bulky N-isopropyl group.

Step 1: Nitro Reduction

  • Reagents: Iron powder (5 eq),

    
     (aq), Ethanol, Reflux.
    
  • Process: The sterically crowded nitro group is reduced to the primary amine.

  • Product:

    
    -Isopropyl-3-methylbenzene-1,2-diamine. Note: This diamine is oxidation-sensitive and should be used immediately.
    

Step 2: Cyclization (Phillips-Ladenburg Type)

  • Reagents: Formic acid (for H-substituent) or Triethyl orthoformate +

    
    -TsOH.
    
  • Protocol:

    • Suspend the fresh diamine in Triethyl orthoformate (10 vol).

    • Add catalytic

      
      -TsOH (5 mol%).
      
    • Heat to reflux (100°C) for 3 hours.

    • Evaporate volatiles. Neutralize with saturated

      
      .
      
    • Extract with EtOAc.[1]

Pathway B: Synthesis of Benzimidazolones

Useful for generating urea-core inhibitors.

  • Reagents: Carbonyl Diimidazole (CDI, 1.2 eq), THF, Reflux.

  • Protocol:

    • Dissolve the diamine in anhydrous THF.

    • Add CDI in one portion.

    • Reflux for 2 hours. The reaction is typically clean and quantitative.

    • Precipitate the product by adding water.[2]

Visualizing the Workflow

The following diagram illustrates the steric pathway and the divergence into heterocyclic classes.

G Start 2-Methyl-6-nitroaniline (Sterically Hindered Nucleophile) Step1 Reductive Alkylation (Acetone / Ti(OiPr)4 / NaBH3CN) Start->Step1 Activation Intermed N-Isopropyl-2-methyl-6-nitroaniline (Key Intermediate) Step1->Intermed Steric Control Step2 Nitro Reduction (Fe / NH4Cl) Intermed->Step2 Diamine N1-Isopropyl-3-methyl benzene-1,2-diamine Step2->Diamine Unstable Intermediate Cycliz1 + Orthoester / H+ Diamine->Cycliz1 Cycliz2 + CDI (Carbonyl Diimidazole) Diamine->Cycliz2 Prod1 1-Isopropyl-7-methyl benzimidazole Cycliz1->Prod1 Prod2 1-Isopropyl-7-methyl benzimidazol-2-one Cycliz2->Prod2

Caption: Synthetic workflow from the hindered aniline precursor to 1,7-disubstituted benzimidazole scaffolds.

Critical Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion in Alkylation Steric shielding of the amine by the ortho-methyl group.Switch to Ti(OiPr)4 mediated reductive amination. The titanium coordinates the amine, facilitating attack on the carbonyl. Increase reaction time for imine formation (up to 48h).
Over-Alkylation (Dialkylation) High reactivity of alkyl halides (if using direct alkylation).Use reductive amination (Acetone).[3] The secondary amine product is too sterically hindered to react with a second acetone molecule.
Diamine Oxidation Electron-rich diamines oxidize rapidly in air (turning black).Perform the reduction and cyclization in a "telescoped" one-pot manner or store the diamine as an HCl salt.
Regioselectivity in Cyclization Ambiguity in condensation with unsymmetrical electrophiles.The

-isopropyl group is bulky; electrophiles will preferentially attack the less hindered primary amine (

) first, followed by cyclization onto the secondary amine (

).

References

  • Reductive Amination of Electron-Deficient Anilines: Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source: Thieme Connect (Synlett).
  • Synthesis of 1-Isopropyl-benzimidazolones

    • Title: Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.[4]

    • Source: N
    • URL:[Link]

  • General Benzimidazole Synthesis

    • Title: Synthesis of Benzimidazoles - Recent Literature.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Properties of 2-Methyl-6-nitroaniline

    • Title: Synthesis technique of 2-methyl-6-nitroaniline.[2][5][6][7][8]

    • Source: ResearchGate.[6]

    • URL:[Link]

Sources

Method

"catalytic methods for the N-alkylation of aromatic amines"

Application Note: Catalytic Methods for the N-Alkylation of Aromatic Amines Executive Summary The N-alkylation of aromatic amines (anilines) is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the N-Alkylation of Aromatic Amines

Executive Summary

The N-alkylation of aromatic amines (anilines) is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Traditional methods relying on alkyl halides (


) or reductive amination with stoichiometric borohydrides suffer from poor atom economy, genotoxic reagents, and uncontrolled poly-alkylation.

This guide details the Hydrogen Autotransfer (HA) methodology—also known as "Borrowing Hydrogen."[1][2][3] This catalytic paradigm utilizes alcohols as electrophiles, generating water as the sole byproduct.[2][4] We present two field-proven protocols:

  • Protocol A: A robust Ruthenium-catalyzed system for broad substrate scope.

  • Protocol B: A sustainable Manganese-catalyzed system (Mn-PNP pincer) offering superior chemoselectivity and green credentials.

Part 1: The Paradigm Shift – Hydrogen Autotransfer

Unlike traditional alkylation which generates stoichiometric salt waste, HA is a redox-neutral cycle. The catalyst "borrows" hydrogen from the alcohol to generate a reactive carbonyl intermediate, condenses it with the amine to form an imine, and then "returns" the hydrogen to reduce the imine to the final amine.[1][4]

Mechanistic Pathway

The following diagram illustrates the catalytic cycle. Note the critical role of the metal-ligand cooperation in shuttling protons and hydrides.

Borrowing Hydrogen Cycle Alcohol Alcohol Substrate (R-CH2-OH) Aldehyde Aldehyde Intermediate (R-CHO) Alcohol->Aldehyde Dehydrogenation (-H2 stored on Cat) Imine Imine Intermediate (R-CH=N-Ar) Aldehyde->Imine + Aniline (-H2O) Product Sec. Amine Product (R-CH2-NH-Ar) Imine->Product Hydrogenation (+H2 from Cat) Catalyst Catalyst Precursor (M-X) MH2 Active Hydride Species (M-H) Catalyst->MH2 Alcohol Oxidation MH2->Catalyst Imine Reduction

Figure 1: The Hydrogen Autotransfer cycle.[1] The metal catalyst acts as a temporary hydrogen reservoir, enabling the use of stable alcohols as alkylating agents.

Part 2: Experimental Protocols

Protocol A: Ruthenium-Catalyzed N-Alkylation

Best for: High-throughput screening, sterically hindered substrates, and broad functional group tolerance.

Mechanism Basis: This protocol utilizes [Ru(p-cymene)Cl2]2 with a bidentate phosphine ligand (DPEphos). The active species forms in situ, making it operationally simple.

Materials:

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%)

  • Ligand: DPEphos (1.0 mol%)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (20 mol%)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under Argon flow, charge a reaction tube with [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and DPEphos (5.4 mg, 0.01 mmol). Add 1 mL toluene and stir at RT for 10 mins. Insight: Pre-stirring ensures ligand coordination before substrate interference.

  • Substrate Addition: Add the aromatic amine (1.0 mmol) and the alcohol (1.2 mmol). Note: Use a slight excess of alcohol to drive equilibrium.

  • Base Activation: Add

    
    -BuOK (22.4 mg, 0.2 mmol). Seal the tube immediately.
    
  • Reaction: Heat to 100–110 °C for 12–24 hours. Monitoring: Check via TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the imine intermediate.

  • Workup: Cool to RT. Filter through a short pad of Celite to remove Ru salts. Wash with EtOAc. Concentrate in vacuo. Purify via flash chromatography.

Protocol B: Manganese-Catalyzed Green Alkylation

Best for: Sustainability targets, high chemoselectivity (mono-alkylation), and avoiding precious metals.

Mechanism Basis: Based on the seminal work by Beller et al., this utilizes a Mn(I)-PNP pincer complex.[5] This catalyst is non-noble, less toxic, and operates via metal-ligand cooperation (aromatization/dearomatization of the pincer backbone).

Materials:

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(CO)2(PNP)Br) (2–3 mol%)

  • Base:

    
    -BuOK (1.0 equiv if using stable precursor; catalytic amounts possible with activated catalysts)
    
  • Solvent: Toluene or Xylene

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Mn complexes can be oxygen-sensitive in their active hydride form. Perform all setups in a glovebox or using strict Schlenk techniques.

  • Charge: Add Mn-PNP catalyst (0.02 mmol), Aniline derivative (1.0 mmol), Alcohol (1.2 mmol), and

    
    -BuOK (1.0 mmol) to a pressure tube.
    Critical Insight: The higher base loading compared to Ru is often necessary to activate the pre-catalyst by eliminating HBr and generating the active amido species.
    
  • Thermal Cycle: Add Toluene (2 mL). Seal and heat to 80 °C (for benzylic alcohols) or 100–120 °C (for aliphatic alcohols) for 24 hours.

  • Quench & Analysis: Cool to RT. Dilute with water/EtOAc. Validation: Mn residues are paramagnetic; filter carefully before NMR analysis to avoid line broadening.

Part 3: Comparative Data & Selection Guide

The following table summarizes expected outcomes based on validated literature data (e.g., Beller, Nat. Commun. 2016; Williams, J. Org. Chem. 2014).[4][6]

FeatureRuthenium System (Protocol A)Manganese System (Protocol B)
Catalyst Cost High (Noble Metal)Low (Earth Abundant)
Selectivity (Mono vs Di) Moderate (Control via stoichiometry)Excellent (Steric control by pincer)
Aliphatic Alcohols Good ReactivityRequires higher Temp (>100°C)
Methanol Activation Difficult (Requires specific ligands)Possible (Selective N-methylation)
Water Tolerance ModerateLow (Requires anhydrous conditions)

Part 4: Troubleshooting & Optimization

1. The "Stalled Imine" Problem

  • Symptom:[4] Reaction shows high conversion of starting material but accumulates imine intermediate.

  • Cause: The hydrogenation step is too slow.

  • Fix: Increase temperature by 10°C or add 5 mol% additional base. Ensure the system is strictly anaerobic; oxygen kills the metal-hydride species.

2. Over-Alkylation (Tertiary Amine Formation)

  • Symptom:[4] Formation of N,N-dialkylated product.

  • Fix: Switch to the Manganese (Protocol B) system. The steric bulk of the PNP ligand creates a "pocket" that strongly disfavors the approach of a secondary amine for a second alkylation event.

3. Electronic Effects

  • Electron-Deficient Anilines (e.g., 4-NO2, 4-CF3): Nucleophilicity is low. Increase concentration (run at 2M) or use a more polar solvent like t-Amyl alcohol.

  • Electron-Rich Anilines (e.g., 4-OMe): React rapidly; monitor closely to prevent over-alkylation.

Decision Workflow Diagram

Optimization Logic Start Select Substrate Check Is Aniline Electron Deficient? Start->Check Rich Rich/Neutral Check->Rich No Poor Electron Poor (e.g. -NO2) Check->Poor Yes RuPath Use Ru-DPEphos (Protocol A) Rich->RuPath Broad Scope Needed MnPath Use Mn-PNP (Protocol B) Rich->MnPath High Selectivity Needed Poor->RuPath SolventMod Switch to t-Amyl Alcohol Increase Temp RuPath->SolventMod If Low Yield

Figure 2: Decision matrix for catalyst selection based on substrate electronics.

References

  • Elangovan, S., et al. (2016).[7][8] Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.[2][3][5][8] Nature Communications, 7, 12641.[8] [Link]

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[1][2][3][6][8][9] Advanced Synthesis & Catalysis, 349(10), 1555-1575. [Link]

  • Enyong, A. B., & Moasser, B. (2014).[4] Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7553–7563.[6] [Link]

  • Bala, M., Verma, P. K., Sharma, U., & Kumar, N. (2013). Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. Green Chemistry, 15, 1687-1693. [Link]

Sources

Application

Application Note: Process Development and Scale-Up Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists. Executive Summary & Mechanistic Rationale The synthesis of N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists.

Executive Summary & Mechanistic Rationale

The synthesis of N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) represents a classic challenge in process chemistry: the N-alkylation of a highly deactivated, sterically hindered aniline.

In 2-methyl-6-nitroaniline, the strong electron-withdrawing nature of the ortho-nitro group drastically reduces the nucleophilicity of the amine lone pair via both inductive and resonance effects. Concurrently, the ortho-methyl group imposes a severe steric penalty. Direct alkylation attempts using isopropyl halides typically require forcing conditions (high heat, strong bases), which inevitably lead to competing E2 elimination of the alkyl halide (yielding propene gas) and extensive degradation of the starting material.

The Process Solution: To bypass the activation energy barrier of direct nucleophilic substitution, a Lewis acid-mediated reductive amination is employed. While standard reductive amination using Sodium Triacetoxyborohydride (STAB) often fails with highly deactivated anilines [2], the introduction of Titanium(IV) isopropoxide (


) acts as a potent Lewis acid. It coordinates to the carbonyl oxygen of acetone, increasing its electrophilicity, and acts as an in-situ water scavenger to drive the equilibrium toward the transient imine. Subsequent reduction with Sodium Borohydride (

) selectively reduces the imine without compromising the sensitive nitro group [1].

Process Optimization & Route Comparison

During route scouting, three distinct methodologies were evaluated. The quantitative data below highlights the causality behind selecting the Titanium-mediated route for scale-up.

Reaction RouteReagents & SolventsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
Direct Alkylation 2-Iodopropane,

, DMF
80244515N,N-Diisopropyl byproduct, Propene
Standard Reductive Amination Acetone,

, DCE
25483528Unreacted starting material
Lewis-Acid Mediated (Optimized) Acetone,

,

, EtOH
2516>9988 Trace over-reduction (<1%)

Table 1: Optimization of N-alkylation conditions for 2-methyl-6-nitroaniline. The optimized route demonstrates superior atom economy and scalability.

Experimental Workflow Visualization

G A 2-Methyl-6-nitroaniline + Acetone B Ti(O-iPr)4 Addition (Lewis Acid Activation) A->B C Imine Formation (IPC: HPLC >95% Conversion) B->C Stir 12h, RT D NaBH4 Reduction (0°C to RT) C->D EtOH solvent E NH4OH Quench (Granular TiO2 Precipitation) D->E IPC: Imine <1% F Celite Filtration & Solvent Extraction E->F Removes Ti salts G Crystallization (Target Product) F->G Yield: >85%

Workflow for the scale-up reductive amination of 2-methyl-6-nitroaniline.

Self-Validating Protocol: 100-Gram Scale-Up

This protocol is designed as a self-validating system. In-Process Controls (IPCs) and mechanistic checkpoints are embedded to ensure reproducibility and safety at scale [3].

Phase 1: Imine Formation (Activation)
  • Setup: In a 2.0 L jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and internal temperature probe, charge 2-methyl-6-nitroaniline (100.0 g, 0.657 mol) and anhydrous Acetone (381.6 g, 6.57 mol, 10.0 equiv).

  • Initiation: Initiate stirring at 250 rpm. The solution will appear deep orange.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (280.3 g, 0.986 mol, 1.5 equiv) in a single portion.

    • Causality Checkpoint: The reaction environment must be kept strictly anhydrous. Ambient moisture will cause premature hydrolysis of the titanium complex, neutralizing its Lewis acidity and halting imine formation.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench with 1 mL of methanol, filter, and analyze via HPLC (254 nm). Proceed to Phase 2 only when the intermediate imine accounts for >95% of the peak area relative to the starting aniline.

Phase 2: Selective Reduction
  • Cooling: Adjust the reactor jacket to cool the internal temperature to 0 °C.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (500 mL). This reduces the viscosity of the mixture and provides the necessary protic source for the hydride reduction mechanism.

  • Hydride Addition: Add Sodium Borohydride (

    
    ) (37.3 g, 0.986 mol, 1.5 equiv) portion-wise over 60 minutes, maintaining the internal temperature strictly below 10 °C to prevent thermal runaway.
    
    • Causality Checkpoint:

      
       is specifically chosen over catalytic hydrogenation (e.g., 
      
      
      
      with Pd/C) because it selectively reduces the electrophilic imine carbon without reducing the highly sensitive aromatic nitro group.
  • Completion: Allow the reaction to warm to 25 °C and stir for an additional 4 hours.

  • Self-Validation (IPC 2): Analyze via HPLC. The imine peak must be <1%. Visually, the reaction will shift from a deep orange solution to a lighter yellow-brown suspension.

Phase 3: Quench and Titanium Removal
  • Quenching (Critical Scale-Up Step): Cool the mixture to 5 °C. Slowly add 200 mL of 2M aqueous Ammonium Hydroxide (

    
    ) over 30 minutes.
    
  • Causality Checkpoint: Quenching with

    
     instead of pure water is a critical process engineering choice. Pure water forces the precipitation of titanium dioxide (
    
    
    
    ) as a blinding, gelatinous paste that will immediately clog industrial filters.
    
    
    promotes the formation of a granular, highly filterable solid matrix.
  • Filtration: Stir vigorously for 30 minutes. Filter the resulting suspension through a 2-inch pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 × 200 mL).

Phase 4: Isolation and Purification
  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (300 mL) to remove residual ethanol and salts.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude oil.
    
  • Crystallization: Dissolve the crude oil in a minimum amount of hot Hexanes (approx. 400 mL), then slowly cool the vessel to 0 °C at a rate of 10 °C/hour to induce controlled crystallization.

  • Final Isolation: Filter the bright yellow crystals and dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Outcome: 112 g (88% yield). Purity: >98% by HPLC.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." ScienceDirect, Academic Press, 2012. URL: [Link]

Method

"analytical methods for the quantification of N-Isopropyl-2-methyl-6-nitroaniline"

An Application Note and Protocol for the Analytical Quantification of N-Isopropyl-2-methyl-6-nitroaniline Introduction: The Analytical Challenge N-Isopropyl-2-methyl-6-nitroaniline (CAS No. 180207-82-3) is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Quantification of N-Isopropyl-2-methyl-6-nitroaniline

Introduction: The Analytical Challenge

N-Isopropyl-2-methyl-6-nitroaniline (CAS No. 180207-82-3) is a substituted nitroaniline derivative.[1] Like many nitroaromatic compounds, it serves as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and robust quantification of this analyte is paramount for process control, impurity profiling in drug substances, and ensuring the safety and quality of final products. Due to its chemical structure, which includes a strong chromophore (the nitroaniline moiety) and sufficient volatility, the compound is amenable to analysis by several advanced analytical techniques.[2][3]

This guide provides detailed protocols for two primary, validated methods for the quantification of N-Isopropyl-2-methyl-6-nitroaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

Method Selection Philosophy

The selection of an appropriate analytical technique is the foundation of reliable quantification. The decision process involves evaluating the analyte's physicochemical properties against the strengths and weaknesses of each method.

Analyte N-Isopropyl-2-methyl-6-nitroaniline Properties: - Molecular Weight: 194.23 g/mol [19] - Chromophore Present (Nitroaniline) - Semi-Volatile Decision Select Analytical Approach Analyte->Decision HPLC HPLC-UV (High-Performance Liquid Chromatography) Decision->HPLC Thermal Instability? Non-Volatile Matrix? GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Decision->GCMS Volatility? Need for Structural Confirmation? HPLC_Adv Advantages: - Robust & Widely Available - No derivatization needed [1, 10] - Ideal for non-volatile impurities HPLC->HPLC_Adv GCMS_Adv Advantages: - High Specificity (Mass Detection) - Excellent for volatile impurities - Superior sensitivity [5] GCMS->GCMS_Adv

Caption: Logical workflow for selecting an analytical method.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is often the workhorse method for the analysis of nitroaniline derivatives due to its robustness and the fact that it does not require the analyte to be volatile.[2][4] The strong UV absorbance of the nitroaniline functional group allows for sensitive detection without the need for complex derivatization steps.[5]

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, and the analyte is quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • Analyte: N-Isopropyl-2-methyl-6-nitroaniline Reference Standard (Purity >98%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS grade)[6]

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2][5]

3. Sample Preparation

  • For Drug Substance Analysis: Accurately weigh the sample and dissolve it in methanol or acetonitrile to achieve a theoretical concentration within the established calibration range.

  • For Complex Matrices (e.g., biological fluids, environmental samples): Solid-Phase Extraction (SPE) is recommended for sample cleanup and concentration.[5][7]

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

    • Elute the analyte with a small volume of a strong organic solvent like acetonitrile.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Final Step: Filter all prepared samples and standards through a 0.45 µm syringe filter prior to injection to protect the HPLC column from particulate matter.[2]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis Prep_Start Weigh Sample/ Standard Dissolve Dissolve in Methanol/ACN Prep_Start->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into Autosampler Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calibrate Create Calibration Curve Chromatogram->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

4. HPLC Instrumental Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (or similar)Provides good hydrophobic retention for the analyte. Smaller particle sizes (e.g., <3 µm) can be used for faster UPLC applications.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile provides good peak shape. Formic acid helps to control the ionization state of the amine, improving peak symmetry.[6]
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. (To be optimized)A gradient elution is necessary to ensure elution of the analyte with good resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance around this wavelength, providing good sensitivity.[8] A full UV scan should be performed on a standard to determine the absolute λmax for optimal sensitivity.

5. Data Analysis and Quantification

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared working standards. The concentration of N-Isopropyl-2-methyl-6-nitroaniline in the sample is determined using the linear regression equation derived from this curve.[2]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative, particularly when higher specificity and sensitivity are required, or for the analysis of volatile impurities in a sample.[3] The mass spectrometer provides definitive identification based on the analyte's unique mass fragmentation pattern.

Principle of the Method

The sample is vaporized in a heated inlet and carried by an inert gas onto a capillary column. Separation occurs based on the analyte's volatility and interaction with the column's stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification, while the intensity of a specific ion is used for quantification.[3]

Experimental Protocol: GC-MS

1. Materials and Reagents

  • Analyte: N-Isopropyl-2-methyl-6-nitroaniline Reference Standard (Purity >98%)

  • Solvent: Methanol or Dichloromethane (GC or pesticide residue grade)

  • Carrier Gas: Helium (99.999% purity or higher)

2. Standard and Sample Preparation

  • Prepare stock and working standard solutions as described in the HPLC section, using a GC-compatible solvent like methanol or dichloromethane.

  • Prepare samples by dissolving them in the chosen solvent to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).[3]

3. GC-MS Instrumental Parameters

ParameterRecommended ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, VF-200ms, or equivalent)[9]This is a general-purpose, robust column suitable for a wide range of semi-volatile compounds, including nitroanilines.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without causing thermal degradation. This may require optimization.
Injection Mode Splitless (1 µL injection volume)Recommended for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[10]
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min). (To be optimized)The temperature program is designed to separate the analyte from the solvent front and any other components in the sample matrix.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared to libraries for identification.
Acquisition Mode Full Scan (m/z 40-300) for identification and method development.Selected Ion Monitoring (SIM) for quantification.Full scan provides the complete mass spectrum. SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions of the analyte, improving the signal-to-noise ratio.[11]

4. Data Analysis and Quantification

  • Identification: Confirm the identity of the analyte by matching its retention time and the acquired mass spectrum with that of a reference standard. The fragmentation pattern is key; for N-Isopropyl-2-methyl-6-nitroaniline (MW 194.23), one would expect to see the molecular ion (m/z 194) and characteristic fragments (e.g., loss of a methyl group [M-15], loss of the isopropyl group [M-43]).

  • Quantification (SIM Mode): Select a stable, abundant, and unique ion from the analyte's mass spectrum as the "quantifier ion." Create a calibration curve by plotting the peak area of this ion against the concentration of the standards. Calculate the sample concentration from this curve.[3]

Part 3: Method Validation

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[12] Validation is a regulatory requirement in drug development and demonstrates the reliability, accuracy, and precision of the data generated.[13][14] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][15]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[13]Peak purity analysis (for HPLC-DAD), no interfering peaks at the retention time of the analyte in blank/placebo samples. For GC-MS, the mass spectrum provides high specificity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.[4]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery studies.Mean recovery between 98.0% and 102.0%.[16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, temperature).[13]System suitability parameters (e.g., peak tailing, resolution) remain within predefined limits.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Application Note: HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline. Benchchem.
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Methods for Nitroaromatics.
  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. PMC.
  • Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. Benchchem.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Q2 Analytical Method Valid
  • Separation of ortho-, nitro- para Nitroaniline. Knauer.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • ICH Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Method 8131: Aniline and Selected Derivatives by Gas Chrom
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA Australia.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • 3-Nitroaniline. Restek.
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Nitro compounds Analysis of aromatic and basic compounds. Agilent Technologies.
  • N-Isopropyl-2-methyl-6-nitroaniline. CymitQuimica.
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in W
  • A Comparative Guide to Analytical Methods for the Quantification of Arom

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Application

"use of N-Isopropyl-2-methyl-6-nitroaniline in medicinal chemistry"

An Application Guide to N-Isopropyl-2-methyl-6-nitroaniline: A Scaffold for Exploration in Medicinal Chemistry Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to N-Isopropyl-2-methyl-6-nitroaniline: A Scaffold for Exploration in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The nitroaniline framework is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and targeted enzyme inhibition.[1][2] This is largely due to the unique electronic properties conferred by the nitro and amino groups, which can facilitate diverse molecular interactions and, in some cases, enable bioreductive activation in hypoxic environments like solid tumors.[2] This guide focuses on N-Isopropyl-2-methyl-6-nitroaniline , a sparsely explored derivative, and posits its potential as a valuable starting point for novel therapeutic agent discovery. While direct biological data for this specific compound is limited, this document provides a comprehensive framework for its investigation. We will synthesize the rationale for its exploration based on established structure-activity relationships (SAR) of analogous compounds, provide detailed protocols for its synthesis and biological evaluation, and offer guidance on data interpretation. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising chemical entity.

Compound Profile: Synthesis and Characterization

The rational exploration of any new chemical entity begins with its reliable synthesis and rigorous characterization. The structural features of N-Isopropyl-2-methyl-6-nitroaniline—a sterically hindered ortho-substituted aniline—require a carefully planned synthetic route.

Physicochemical and Spectroscopic Properties

A summary of the key properties of the target compound is presented below. Experimental data should be acquired for each synthesized batch to confirm identity and purity.

PropertyValue / DescriptionSource
IUPAC Name N-isopropyl-2-methyl-6-nitroaniline-
CAS Number 180207-82-3[3]
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol -
Appearance Orange-yellow crystalline solid (predicted)[4]
Solubility Predicted to have low aqueous solubility[4][5]
LogP (Predicted) 2.9 - 3.2 (Increased lipophilicity from isopropyl group)-
Proposed Synthesis Workflow

The synthesis of N-Isopropyl-2-methyl-6-nitroaniline can be efficiently achieved via a two-stage process starting from commercially available 2-methylaniline (o-toluidine). This process involves a regioselective nitration followed by N-alkylation.


// Nodes Start [label="2-Methylaniline\n(o-Toluidine)"]; Step1 [label="Step 1: Acetylation &\nRegioselective Nitration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Methyl-6-nitroaniline"]; Step2 [label="Step 2: Reductive Amination\n(N-Isopropylation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-Isopropyl-2-methyl-6-nitroaniline", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1 [label=" Acetic Anhydride,\nHNO₃/H₂SO₄,\nHCl (hydrolysis)"]; Step1 -> Intermediate; Intermediate -> Step2 [label=" Acetone,\nNaBH(OAc)₃"]; Step2 -> Product; }

Synthesis workflow for N-Isopropyl-2-methyl-6-nitroaniline.

Protocol 1.1: Synthesis of 2-Methyl-6-nitroaniline (Intermediate)

Rationale: Direct nitration of 2-methylaniline yields a mixture of isomers. To achieve regioselectivity for the 6-position, the amino group is first protected as an acetamide, which directs the nitration primarily to the ortho and para positions. The steric bulk of the methyl group favors nitration at the less hindered 6-position (ortho to the amine). Subsequent hydrolysis removes the protecting group.[6][7]

Materials:

  • 2-methylaniline (o-toluidine)

  • Acetic anhydride

  • 70% Nitric acid

  • Concentrated Sulfuric acid

  • Concentrated Hydrochloric acid

  • Ice, Deionized water

  • Sodium hydroxide (10% aqueous solution)

Procedure:

  • Acetylation: Slowly add 2-methylaniline (0.5 mol) to acetic anhydride (325 mL) with constant stirring. Cool the reaction to 12-13 °C in an ice-salt bath.[6]

  • Nitration: Slowly add 70% nitric acid (63 mL) dropwise, maintaining the temperature between 10-12 °C. This step is highly exothermic and requires careful temperature control to prevent side reactions.[6]

  • Precipitation: After the addition is complete, pour the reaction mixture into 1.5 L of ice water. The acetylated and nitrated intermediate will precipitate.[6]

  • Collection: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Hydrolysis: Transfer the wet solid to a flask containing concentrated hydrochloric acid (150 mL). Heat the mixture to 100 °C for 1 hour to remove the acetyl group.[6]

  • Isolation: Cool the reaction to room temperature and add 150 mL of water. A solid will precipitate. Filter and dry the filter cake to obtain 2-methyl-6-nitroaniline as an orange solid.[6] The reported yield is approximately 82%.[6]

Protocol 1.2: Synthesis of N-Isopropyl-2-methyl-6-nitroaniline (Final Product)

Rationale: Reductive amination is a robust and high-yield method for N-alkylation. It involves the reaction of the primary amine with a ketone (acetone) to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the secondary amine. This method avoids the over-alkylation often seen with alkyl halides.

Materials:

  • 2-Methyl-6-nitroaniline

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 2-methyl-6-nitroaniline (10 mmol) in DCE (50 mL) in a round-bottom flask.

  • Imine Formation: Add acetone (15 mmol, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (15 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final product.

Protocol 1.3: Purity and Structural Characterization

Rationale: Unambiguous confirmation of the final product's structure and purity is critical before any biological testing. A combination of chromatographic and spectroscopic methods should be employed.

  • HPLC Analysis: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector to determine purity.[8] A gradient method with water and acetonitrile (both containing 0.1% formic acid) is typically effective. Purity should exceed 95% for biological assays.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The presence of signals corresponding to the isopropyl group (a septet and two doublets) and the aromatic protons will be key indicators of a successful synthesis.

Rationale for Medicinal Chemistry Exploration

The therapeutic potential of N-Isopropyl-2-methyl-6-nitroaniline can be hypothesized based on the known structure-activity relationships of the broader nitroaniline class.[9]


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// Functional Groups & Their Effects Nitro [label="6-Nitro Group\n- Electron Withdrawing\n- H-Bond Acceptor\n- Bioreduction Potential", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methyl [label="2-Methyl Group\n- Steric Influence\n- Modulates Conformation\n- Increases Lipophilicity", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isopropyl [label="N-Isopropyl Group\n- Enhances Lipophilicity\n- Hydrophobic Interactions\n- Improves Membrane Permeability", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> Nitro [color="#5F6368"]; Core -> Methyl [color="#5F6368"]; Core -> Isopropyl [color="#5F6368"]; }

Key structural features and their potential SAR contributions.

  • The Nitroaniline Core: This scaffold is a known pharmacophore. The intramolecular hydrogen bond often formed between the ortho-nitro and amino groups can planarize the system, influencing how it fits into a target's binding pocket.[10]

  • The N-Isopropyl Group: Compared to a simple N-H or N-methyl group, the isopropyl substituent significantly increases lipophilicity. This can enhance cell membrane permeability and promote hydrophobic interactions with target proteins. This modification has been shown to modulate potency in other inhibitor classes.[11]

  • The 2-Methyl Group: The ortho-methyl group provides steric bulk, which can enforce a specific conformation (torsion angle) of the N-isopropyl group relative to the aromatic ring. This conformational constraint can be critical for selective binding to a biological target.

  • Potential Therapeutic Targets:

    • Oncology: Many nitroaromatics exhibit anticancer activity, often through mechanisms like apoptosis induction or interference with key signaling pathways (e.g., MAPK, NF-κB).[1] The potential for bioreductive activation by nitroreductase enzymes in hypoxic tumors remains a compelling rationale.[2]

    • Infectious Diseases: Nitroaniline derivatives have shown promise as antimicrobial agents, making this a viable area for screening.[2]

    • Enzyme Inhibition: Specific nitroaniline-based molecules have been developed as potent and selective enzyme inhibitors. A notable example is a derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which acts as a SIRT6 inhibitor with an IC₅₀ of 4.93 µM, showing potential for treating type 2 diabetes.[12][13] Another related compound, 7-nitroindazole (derived from 2-methyl-6-nitroaniline), is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[14]

Protocols for Biological Evaluation

The following protocols provide standardized methods for an initial assessment of the biological activity of N-Isopropyl-2-methyl-6-nitroaniline.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1] It is a standard, high-throughput preliminary screen for assessing the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-Isopropyl-2-methyl-6-nitroaniline (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • N-Isopropyl-2-methyl-6-nitroaniline (stock solution in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria with broth and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and analysis.

Example Data Tables

The tables below illustrate how to present results, using representative data from the broader nitroaniline class for demonstration purposes.[2]

Table 1: Hypothetical In Vitro Cytotoxicity Data

Compound Cell Line IC₅₀ (µM)
N-Isopropyl-2-methyl-6-nitroaniline HCT116 (Colon) Experimental Value
N-Isopropyl-2-methyl-6-nitroaniline MCF-7 (Breast) Experimental Value
N-Isopropyl-2-methyl-6-nitroaniline A549 (Lung) Experimental Value
Doxorubicin (Control) HCT116 0.8

| Doxorubicin (Control) | MCF-7 | 1.2 |

Table 2: Hypothetical Antimicrobial Activity Data

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
N-Isopropyl-2-methyl-6-nitroaniline Experimental Value Experimental Value

| Ciprofloxacin (Control) | 1 | 0.5 |

Mechanistic Pathway Visualization

Nitroaniline derivatives often exert their anticancer effects by inducing apoptosis. The diagram below illustrates a generalized apoptosis pathway, highlighting potential intervention points for a novel compound.[1]


// Nodes Compound [label="Nitroaniline Derivative\n(e.g., N-Isopropyl-2-methyl-6-nitroaniline)", fillcolor="#FBBC05", fontcolor="#202124"]; Stress [label="Cellular Stress"]; Bcl2 [label="Anti-apoptotic\nBcl-2 family (Inhibited)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Pro-apoptotic\nBax/Bak family (Activated)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial\nMembrane Depolarization"]; CytoC [label="Cytochrome c\nRelease"]; Apaf [label="Apoptosome Formation\n(Apaf-1, Caspase-9)"]; Casp3 [label="Caspase-3 Activation\n(Executioner Caspase)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Bcl2 [label="Inhibits"]; Compound -> Bax [label="Activates"]; Stress -> Bax; Bcl2 -> Mito [label="Blocks", style=dashed, arrowhead=tee]; Bax -> Mito [label="Promotes"]; Mito -> CytoC; CytoC -> Apaf; Apaf -> Casp3; Casp3 -> Apoptosis; }

Generalized apoptosis induction pathway potentially modulated by nitroaniline derivatives.

Conclusion and Future Directions

N-Isopropyl-2-methyl-6-nitroaniline represents an intriguing, synthetically accessible scaffold for medicinal chemistry campaigns. Based on the well-documented activities of related nitroaniline compounds, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The protocols detailed in this guide provide a clear roadmap for this initial exploration. Positive results from these primary screens should be followed by more advanced studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.[15]

References

  • Hartwig, A. (2022). 4-Nitroaniline. Archives of Toxicology. [Link]

  • Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. ResearchGate. [Link]

  • Radzik, D. M., & Lunte, S. M. (1984). Determination of toxic azo dye metabolites in vitro by liquid chromatography/electrochemistry with a dual-electrode detector. [4-nitroaniline, 2-amino-5-nitrophenol, N-hydroxy-4-nitroaniline]. OSTI.GOV. [Link]

  • NMAM METHOD 5033. (2016). Centers for Disease Control and Prevention. [Link]

  • CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. [Link]

  • US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
  • Payne, M. C., et al. (2013). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C. [Link]

  • o-Nitroaniline. ResearchGate. [Link]

  • Production and preparation method of 2-methyl-6-isopropyl aniline. Patsnap. [Link]

  • US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. [Link]

  • P-nitroaniline Research Articles. R Discovery. [Link]

  • Synthesis Technique of 2-Methyl-6-nitroaniline. CNKI. [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. IARC Publications. [Link]

  • 2-Methyl-6-nitroaniline. PubChem. [Link]

  • MACHINE LEARNING APPROACHES TO STUDY THE STRUCTURE-ACTIVITY RELATIONSHIPS OF LPXC INHIBITORS. EXCLI Journal. [Link]

  • Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Cheméo. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Process for preparing nitroaniline derivatives. European Patent Office. [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC. [Link]

  • Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. PubMed. [Link]

  • Structure Activity Relationship Of Drugs. Sema. [Link]

  • REVOLUTIONIZING ANTIMICROBIAL DRUG DISCOVERY. Semantic Scholar. [Link]

  • 2-Methyl-6-nitroaniline. Haz-Map. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Welcome to the technical support center for the synthesis of N-Isopropyl-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Isopropyl-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to facilitate a successful synthesis.

The synthesis of N-Isopropyl-2-methyl-6-nitroaniline, a valuable intermediate in various research and development applications, presents a unique set of challenges primarily stemming from steric hindrance and the electronic effects of the nitro group. This guide is structured to walk you through the process, starting with the synthesis of the key precursor, 2-methyl-6-nitroaniline, followed by the crucial N-isopropylation step.

PART 1: Synthesis of the Precursor: 2-Methyl-6-nitroaniline

The most common route to 2-methyl-6-nitroaniline involves the nitration of 2-methylaniline (o-toluidine). However, direct nitration can lead to a mixture of isomers and oxidation products. A more controlled approach involves the protection of the amino group via acetylation, followed by nitration and subsequent deprotection.[1][2]

Experimental Workflow: Synthesis of 2-Methyl-6-nitroaniline

cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 2-Methylaniline (o-toluidine) C N-(2-methylphenyl)acetamide A->C Protection B Acetic Anhydride B->C E N-(2-methyl-6-nitrophenyl)acetamide C->E Electrophilic Aromatic Substitution D Nitric Acid / Sulfuric Acid D->E G 2-Methyl-6-nitroaniline E->G Deprotection F Acid (e.g., HCl) F->G

Caption: Workflow for the synthesis of 2-methyl-6-nitroaniline.

Troubleshooting Guide: 2-Methyl-6-nitroaniline Synthesis

Q1: My nitration step resulted in a low yield and a mixture of isomers, primarily the 4-nitro and 6-nitro products. How can I improve the regioselectivity?

Potential Causes & Solutions:

  • Direct Nitration without Protection: Direct nitration of o-toluidine is difficult to control and often yields a mixture of isomers. The amino group is a strong activating group, but in a highly acidic medium, it gets protonated to the anilinium ion, which is a deactivating, meta-directing group.

    • Recommended Action: Protect the amino group by converting it to an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. A study on the synthesis of 2-methyl-6-nitroaniline showed that separating the acetylation and nitration steps allows for better temperature control and improved yield and purity.[3][4]

  • Incorrect Reaction Temperature: The temperature during nitration is critical for controlling the regioselectivity and minimizing side reactions.

    • Recommended Action: Maintain a low temperature, typically between 0-10°C, during the addition of the nitrating mixture.[2] This slows down the reaction rate and favors the formation of the desired ortho-nitro isomer.

Detailed Protocol: Acetylation and Nitration of 2-Methylaniline
  • Acetylation: Slowly add 2-methylaniline to acetic anhydride with constant stirring. Cool the reaction mixture in an ice-salt bath to maintain a temperature of 10-15°C.[2]

  • Nitration: Cool the solution of N-(2-methylphenyl)acetamide. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10-12°C.[2]

  • Workup: After the addition is complete, stir the mixture at the same temperature for a short period, then pour it onto crushed ice to precipitate the nitrated acetamide.[2]

  • Hydrolysis: The collected N-(2-methyl-6-nitrophenyl)acetamide is then hydrolyzed, for example, by heating with an acid like hydrochloric acid, to yield 2-methyl-6-nitroaniline.[1][2]

PART 2: N-Isopropylation of 2-Methyl-6-nitroaniline

The introduction of the isopropyl group onto the nitrogen atom of 2-methyl-6-nitroaniline is challenging due to two main factors:

  • Steric Hindrance: The ortho-methyl and ortho-nitro groups sterically hinder the approach of the alkylating agent to the amino group.[5]

  • Reduced Nucleophilicity: The electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[6]

Several methods can be employed for this N-alkylation, each with its own set of advantages and challenges.

Troubleshooting Guide: N-Isopropylation

Q2: I am attempting direct N-alkylation with 2-bromopropane, but the reaction is very slow and gives a low yield. What can I do?

Potential Causes & Solutions:

  • Low Reactivity: As mentioned, the substrate is a poor nucleophile.

    • Recommended Action:

      • Increase Temperature: These reactions often require higher temperatures (e.g., 80-140°C) to proceed at a reasonable rate.[6]

      • Use a Stronger Base: A weak base may not be sufficient. Consider using stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) to deprotonate the aniline or neutralize the acid byproduct.[6]

      • Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase reaction rates.[6]

      • Use a More Reactive Alkylating Agent: If possible, consider using 2-iodopropane, which is more reactive than 2-bromopropane.

Q3: My reaction is producing a significant amount of the N,N-diisopropyl byproduct. How can I improve the selectivity for the desired mono-N-isopropyl product?

Potential Causes & Solutions:

  • Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.

    • Recommended Action:

      • Stoichiometric Control: Use a slight excess of the 2-methyl-6-nitroaniline relative to the alkylating agent.[6]

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.

      • Alternative Methods: Consider methods that are inherently more selective for mono-alkylation, such as reductive amination.

Alternative Synthetic Routes for N-Isopropylation

Method 1: Reductive Amination

Reductive amination is an excellent method for the synthesis of secondary amines and offers high selectivity for mono-alkylation.[7] This one-pot reaction involves the formation of an imine from 2-methyl-6-nitroaniline and acetone, which is then reduced in situ to the desired N-isopropyl amine.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Methyl-6-nitroaniline C Imine Intermediate A->C B Acetone B->C Acid catalyst E N-Isopropyl-2-methyl-6-nitroaniline C->E In situ reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: Reductive amination workflow for N-isopropylation.

Detailed Protocol: Reductive Amination
  • Reaction Setup: Dissolve 2-methyl-6-nitroaniline and acetone in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate), separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Method 2: Buchwald-Hartwig Amination

For particularly challenging substrates, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction can form C-N bonds with sterically hindered anilines.[8][9][10] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. While not a direct alkylation of the aniline, it represents a convergent approach where the isopropylamino group is coupled to a 2-methyl-6-nitrophenyl halide.

Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X(L_n) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''(L_n) PdII_OA->PdII_Amine Ligand Exchange (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., bulky, electron-rich phosphines like XPhos, SPhos) is crucial for success with hindered substrates.[8][11]

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is sensitive to oxygen.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used.[8]

Frequently Asked Questions (FAQs)

Q: What is the expected purity of the final product, and how can I purify it? A: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. Column chromatography is often required to separate the desired product from starting materials, byproducts, and any over-alkylated species. Recrystallization can also be an effective final purification step.[12]

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes. The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. This step should be performed with extreme caution in a fume hood, with appropriate personal protective equipment (PPE), and at low temperatures to control the exothermic reaction. Many alkylating agents are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use a different protecting group for the aniline other than acetyl? A: While the acetyl group is common due to its ease of introduction and removal, other protecting groups like carbamates (e.g., Boc, Cbz) can also be used. The choice of protecting group may influence the reaction conditions for both its introduction and subsequent removal.

Q: How can I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

References

  • BenchChem. (2025). Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination.
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • Pillai, C. N., et al. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry - Section B, 37(7), 654-657.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • Chemistry Enthusiast. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Xu, X., et al. (2019). Hydroaminoalkylation of sterically hindered alkenes with N,N-dimethyl anilines using a scandium catalyst. Organic & Biomolecular Chemistry, 17(7), 2013-2019.
  • Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(25), 9883-9885.
  • Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • ResearchGate. (2025, August 6). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,6-Diisopropyl-4-nitroaniline via Recrystallization.
  • National Center for Biotechnology Information. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]

  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Isopropylation

Welcome to the Advanced Synthesis Knowledge Base. Current Topic: N-Isopropylation of Amines. Status: Operational. Executive Summary: Method Selection Matrix Before proceeding, verify your synthetic route. N-isopropylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Knowledge Base. Current Topic: N-Isopropylation of Amines. Status: Operational.

Executive Summary: Method Selection Matrix

Before proceeding, verify your synthetic route. N-isopropylation presents unique challenges due to the secondary nature of the isopropyl group.

  • Method A: Reductive Amination (Recommended) [1]

    • Best for: Primary/secondary amines, high chemoselectivity, avoiding elimination side-products.

    • Key Reagents: Acetone, NaBH(OAc)₃ (STAB), Ti(OiPr)₄.

  • Method B: Nucleophilic Substitution (Direct Alkylation)

    • Best for: Substrates incompatible with reducing agents.[2]

    • Risks: High probability of E2 elimination (propene formation) and over-alkylation.

Module 1: Reductive Amination (The Gold Standard)

Overview: Reductive amination is the industry-standard approach for N-isopropylation. It relies on the condensation of an amine with acetone to form an imine/iminium species, which is selectively reduced in situ.

Mechanism & Workflow: The reaction is governed by the equilibrium between the amine and the imine. The reducing agent must reduce the imine faster than it reduces the acetone solvent.

ReductiveAmination Start Amine Substrate (R-NH2) Imine Imine/Iminium Intermediate Start->Imine Acid Cat. (AcOH) -H2O Acetone Acetone (Excess) Acetone->Imine SideProduct Alcohol Byproduct (Isopropanol) Acetone->SideProduct Non-Selective Red. (Avoid NaBH4) Product N-Isopropyl Product Imine->Product Selective Reduction (NaBH(OAc)3)

Figure 1: Mechanistic pathway for reductive amination. Note the critical selectivity required at the reduction step to avoid consuming the solvent.

Standard Operating Procedure (SOP-RA-01)

Use this protocol for standard anilines and aliphatic amines.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] DCE is preferred for faster kinetics.

  • Carbonyl Source: Acetone (1.2 – 1.5 equivalents).[4]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB/NaBH(OAc)₃) (1.4 – 1.6 equivalents).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equivalents).

Step-by-Step:

  • Imine Formation: Dissolve the amine (1.0 eq) in DCE (0.1 M – 0.2 M).[2] Add Acetone (1.2 eq) and AcOH (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? STAB is mild.[5] Pre-forming the imine shifts the equilibrium forward before the reducing agent is introduced.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Note: Mild gas evolution may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to break boron-amine complexes.

Advanced Protocol: The Titanium(IV) Isopropoxide Method

Use this for sterically hindered amines or electron-deficient anilines where imine formation is unfavorable.

Reagents:

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equivalents).

  • Reducing Agent: NaBH₃CN or NaBH(OAc)₃.

Step-by-Step:

  • Mix amine (1.0 eq) and Ti(OiPr)₄ (1.25 eq) in neat Acetone (or minimal THF). Stir for 1 hour.

    • Mechanism:[1][4][6][7][8] Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine [1].

  • Dilute with THF/Ethanol.

  • Add reducing agent carefully.[2]

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Remains) Imine formation is thermodynamically unfavorable.Switch to Ti(OiPr)₄ protocol. The Lewis acid drives the equilibrium. Alternatively, add molecular sieves (4Å) to remove water.
Low Yield / Alcohol Formation Reducing agent is reducing the acetone solvent instead of the imine.Do NOT use NaBH₄. It is too strong. Ensure you are using NaBH(OAc)₃. If using NaBH₃CN, ensure pH is controlled (pH 5-6).
Product Trapped in Aqueous Layer Boron-amine complexation.Adjust Workup: Quench with 1M NaOH or Rochelle's Salt (Potassium sodium tartrate) and stir for 1 hour to chelate boron residues.
Dialkylation (Tertiary Amine) Primary amine is over-reacting.Stoichiometry Control: Use exactly 1.0–1.1 eq of Acetone. Add the reducing agent slowly over 1 hour.
Module 2: Nucleophilic Substitution (Direct Alkylation)

Overview: Direct alkylation with 2-halopropanes (e.g., 2-bromopropane, 2-iodopropane) is conceptually simple but practically difficult due to the "Secondary Carbon Dilemma." The isopropyl electrophile is sterically hindered enough to retard Sₙ2 but accessible enough to undergo rapid E2 elimination.

The Competition: Sₙ2 vs. E2

SubstitutionVsElimination Substrate 2-Halopropane (Secondary Electrophile) Sn2_Path Path A: Sₙ2 Substitution (Desired) Substrate->Sn2_Path Polar Aprotic Solvent Low Temp E2_Path Path B: E2 Elimination (Undesired) Substrate->E2_Path Strong/Bulky Base High Temp Base Base / Nucleophile Base->Sn2_Path Base->E2_Path Product N-Isopropyl Amine Sn2_Path->Product Waste Propene Gas + Salt E2_Path->Waste

Figure 2: The kinetic competition between substitution and elimination. High temperatures and strong bases bias the reaction toward Path B (Waste).

Optimization Protocol (SOP-NS-02)

Critical Parameters:

  • Leaving Group: Use 2-Iodopropane instead of 2-Bromopropane. The C-I bond is weaker, facilitating Sₙ2 at lower temperatures [2].

  • Base Selection: Avoid strong bases (e.g., NaH, KOtBu). Use weak, non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ .

  • Solvent: Polar aprotic solvents are mandatory. Acetonitrile (ACN) or DMF are best.

Step-by-Step:

  • Dissolve amine (1.0 eq) in ACN (0.2 M).

  • Add K₂CO₃ (2.0 eq).

  • Add 2-Iodopropane (1.1 eq).

  • Temperature Control: Heat to 40–60°C. Do not reflux immediately. High heat favors entropy-driven elimination (Propene formation).

  • Monitor closely. If mono-alkylation is the goal, stop before full conversion to avoid quaternization.

Troubleshooting Guide: Direct Alkylation
SymptomProbable CauseCorrective Action
Gas Evolution / Pressure Build-up E2 Elimination is generating Propene gas.Lower Temperature. Switch solvent to DMF to increase Sₙ2 rate without increasing heat. Switch leaving group to Iodide.
Over-alkylation (Quaternization) Product is more nucleophilic than starting material.Use Excess Amine: Run the reaction with 2–3 equivalents of the amine substrate relative to the alkyl halide.
Slow Reaction Rate Steric hindrance of the isopropyl group.Add Catalyst: Add 10 mol% Sodium Iodide (Finkelstein condition) if using 2-bromopropane to generate the more reactive iodide in situ.
Module 3: Expert FAQs

Q: Can I use Acetone/NaBH₄ for reductive amination? A: It is risky. NaBH₄ reduces ketones and aldehydes rapidly. If you add NaBH₄ before the imine is fully formed, you will simply reduce your acetone to isopropanol. If you must use NaBH₄, you must pre-form the imine (often requiring a dehydrating agent like Ti(OiPr)₄ or molecular sieves) before adding the hydride [3].

Q: My product is an oil and difficult to crystallize. How do I purify? A: N-isopropyl amines are often lipophilic oils.

  • Acid-Base Extraction: Dissolve in organic solvent, extract into 1M HCl (impurities stay in organic). Basify aqueous layer to pH 12, extract back into organic.

  • Salt Formation: Form the Oxalate or Fumarate salt. These often crystallize readily from Ethanol/Ether, allowing for easy purification.

Q: I have an aldehyde on my molecule. Will it survive? A: No. Reductive amination conditions will reduce aldehydes faster than ketones (acetone). You must protect the aldehyde as an acetal before attempting N-isopropylation.

References
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Troubleshooting

Technical Support Center: Yield &amp; Purity Optimization for N-Isopropyl-2-methyl-6-nitroaniline Synthesis

Welcome to the Application Support Center. The synthesis of N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) frequently presents bottlenecks for process chemists and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3) frequently presents bottlenecks for process chemists and drug development professionals. The core challenge lies in the starting material, 2-methyl-6-nitroaniline. The amine is severely deactivated by the strongly electron-withdrawing ortho-nitro group, while simultaneously suffering from extreme steric hindrance caused by the adjacent methyl and nitro moieties.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve high-yield, high-purity N-alkylation.

Synthesis Workflow & Troubleshooting Logic

SynthesisWorkflow Start 2-Methyl-6-nitroaniline (Starting Material) Route1 Route A: Reductive Amination (Acetone, Reductant) Start->Route1 Route2 Route B: Direct Alkylation (iPr-Br / iPr-I, Base) Start->Route2 Prob1 Issue: Nitro Group Reduction Route1->Prob1 Strong Reductant Prob2 Issue: Incomplete Conversion Route1->Prob2 Weak Electrophile Prob3 Issue: Sluggish SN2 Kinetics Route2->Prob3 Steric Hindrance Sol1 Solution: Chemoselective NaBH(OAc)3 or BH3-THF Prob1->Sol1 Sol2 Solution: Lewis Acid Catalysis (Ti(OiPr)4) Prob2->Sol2 Sol3 Solution: Strong Base (NaH) Polar Aprotic Solvent (DMF) Prob3->Sol3 Product N-Isopropyl-2-methyl-6-nitroaniline (Target Product) Sol1->Product Sol2->Product Sol3->Product

Figure 1: Synthesis workflow for N-Isopropyl-2-methyl-6-nitroaniline with troubleshooting nodes.

Route Selection & Troubleshooting FAQs

Q: Why is direct alkylation with isopropyl bromide yielding mostly unreacted starting material? A: The starting material is highly deactivated. The electron-withdrawing nitro group delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity. Furthermore, the ortho-methyl and ortho-nitro groups create severe steric hindrance, blocking the trajectory required for an


 attack on a secondary halide like isopropyl bromide. Weak bases (e.g., 

) cannot deprotonate this amine. To force direct alkylation, you must use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to generate the highly nucleophilic amide anion prior to introducing the alkyl halide.

Q: I switched to reductive amination with acetone, but standard


 in methanol yields no product. Why? 
A:  Reductive amination requires the initial formation of an iminium ion. Because 2-methyl-6-nitroaniline is electron-deficient, the equilibrium for imine formation with acetone is highly unfavorable. Standard conditions fail because the imine never forms in sufficient concentration to be reduced. To force this equilibrium, you must use a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (

), which acts as a water scavenger and activates the carbonyl . Alternatively, the

method can be employed for highly deactivated anilines .

Q: How do I ensure the nitro group isn't reduced during the process? A: Nitro groups are highly susceptible to reduction by catalytic hydrogenation (e.g.,


 over Pd/C) or strong hydride donors. To preserve the nitro group, you must use chemoselective hydride donors. Sodium triacetoxyborohydride (

) is mild enough to selectively reduce the iminium ion without touching the nitro aromatic ring .

Quantitative Data: Method Comparison

To aid in route selection, the table below summarizes the expected quantitative outcomes of various synthetic approaches based on internal validation and literature benchmarks.

Synthesis MethodReagents & ConditionsConversion Yield (%)Purity (HPLC Area %)Primary Impurity
Direct Alkylation (Weak Base) iPr-Br, K₂CO₃, MeCN, 80°C< 5%N/AUnreacted SM
Direct Alkylation (Strong Base) iPr-I, NaH, DMF, 60°C65 - 75%> 92%Unreacted SM
Reductive Amination (Standard) Acetone, NaBH₃CN, MeOH, RT< 10%N/AUnreacted SM
Reductive Amination (Lewis Acid) Acetone, Ti(O-iPr)₄, NaBH(OAc)₃85 - 95%> 98%Trace Isopropanol

Note: "SM" refers to Starting Material (2-methyl-6-nitroaniline).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." They include specific In-Process Controls (IPCs)—visual or physical cues—that confirm the reaction is proceeding correctly at each mechanistic step.

Protocol A: Lewis Acid-Mediated Reductive Amination (Recommended)

This route provides the highest yield and purity by overcoming the poor nucleophilicity of the amine.

  • Imine Formation: Charge an oven-dried flask with 2-methyl-6-nitroaniline (1.0 eq) and dry acetone (3.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (

    
    , 1.2 eq) dropwise at room temperature.
    
    • Self-Validation Check 1: The mixture will shift from bright yellow to a deep orange/red hue within 15 minutes, confirming Lewis acid coordination to the carbonyl oxygen and subsequent imine formation.

  • Stirring: Allow the mixture to stir for 12 hours at room temperature.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (

    
    , 2.0 eq) portionwise.
    
    • Self-Validation Check 2: Mild effervescence (

      
       gas) may occur. Over the next 2-4 hours, the deep orange color will gradually lighten to a pale yellow as the conjugated imine is reduced to the secondary amine.
      
  • Quench & Workup: Pour the mixture into saturated aqueous

    
     and stir vigorously for 30 minutes.
    
    • Self-Validation Check 3: Precipitation of white, clumpy

      
       salts confirms the successful hydrolysis of the titanium complex.
      
  • Isolation: Filter the suspension through a pad of Celite to remove the titanium salts. Extract the filtrate with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Direct Alkylation via Deprotonation

Use this route if Lewis acids or borohydrides are incompatible with downstream scale-up requirements.

  • Deprotonation: Charge a flask with 2-methyl-6-nitroaniline (1.0 eq) in anhydrous DMF (0.3 M). Cool to 0 °C under nitrogen. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) carefully in small portions.

    • Self-Validation Check 1: Immediate evolution of

      
       gas (bubbling) and a stark color change to a deep red/purple indicates the formation of the resonance-stabilized nitrophenylamide anion. Wait until bubbling completely ceases (approx. 30 mins) to ensure full deprotonation.
      
  • Alkylation: Add Isopropyl Iodide (2.0 eq) dropwise. Note: Isopropyl iodide is preferred over the bromide due to its superior leaving group ability in sterically hindered

    
     reactions.
    
  • Heating: Warm the reaction to 60 °C and stir for 18 hours.

    • Self-Validation Check 2: The deep red color will slowly fade to a standard yellow/orange over the reaction period as the highly colored anion is consumed and the alkylated product forms.

  • Quench & Workup: Cool to 0 °C and quench dropwise with cold water. Extract with Diethyl Ether (to minimize DMF carryover), wash the organic layer extensively with water (5x) and brine, dry over

    
    , and concentrate.
    

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Substituted Nitroaniline Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing N-substituted nitroanilines—particularly when utilizing bulky amines or ortho-substituted nitroarenes—presents significant thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing N-substituted nitroanilines—particularly when utilizing bulky amines or ortho-substituted nitroarenes—presents significant thermodynamic and kinetic challenges. The presence of the strongly electron-withdrawing nitro group, combined with the steric bulk of branched nucleophiles, frequently leads to stalled reactions, protodehalogenation, or complex side-product mixtures.

This guide provides mechanistic troubleshooting, decision-making workflows, and self-validating protocols to help you navigate these steric bottlenecks.

Route Selection Workflow

RouteSelection Start Target: N-Substituted Nitroaniline Steric Assess Amine Steric Bulk Start->Steric Low Low Bulk (Primary Alkyl/Aryl) Steric->Low High High Bulk (sec/tert-Alkyl, Bulky Aryl) Steric->High SNAr SNAr Pathway (Use Ar-F > Ar-Cl) Low->SNAr Halide Present VNS Vicarious Nucleophilic Substitution (VNS) Low->VNS Direct C-H BHA Buchwald-Hartwig Cross-Coupling High->BHA Ortho Ortho-Nitro Effect Present? BHA->Ortho Ligand1 Use BrettPhos/RuPhos + Weak Base (Cs2CO3) Ortho->Ligand1 Yes Ligand2 Use BINAP/dppf + Weak Base Ortho->Ligand2 No

Workflow for selecting the optimal synthetic route for N-substituted nitroanilines based on sterics.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does the SNAr reaction fail when synthesizing N-tert-butyl-2-nitroaniline, even when using 2-chloronitrobenzene? A: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to the electron-deficient ring to form the negatively charged Meisenheimer intermediate (σ-complex)[1]. When using a highly branched amine like tert-butylamine, the steric clash with the adjacent ortho-nitro group and the chloride leaving group drastically raises the activation energy of this addition step.

  • The Solution: Switch your electrophile to 2-fluoronitrobenzene. The highly polarized C-F bond makes the ipso-carbon significantly more electrophilic, lowering the activation energy for nucleophilic attack. Furthermore, the fluorine atom is physically smaller than chlorine, reducing steric repulsion during the approach of the bulky amine[1].

Q2: During Buchwald-Hartwig amination of ortho-nitroaryl halides with bulky secondary amines, I observe high levels of dehalogenation but no C-N coupling. What is happening? A: Dehalogenation (protodehalogenation) occurs when the transmetalation step is too slow, allowing the palladium complex to undergo premature β-hydride elimination or direct reduction[2]. Bulky secondary amines struggle to undergo transmetalation onto the Pd(II) center if the ligand does not create a sufficiently wide binding pocket.

  • The Solution: Utilize dialkylbiaryl phosphine ligands like RuPhos [3]. These bulky, electron-rich ligands prevent the formation of unreactive Pd-halide dimers and force the Pd center into a highly reactive, mono-ligated state that accelerates both transmetalation and the subsequent reductive elimination[2][3].

Q3: Is there a transition-metal-free way to introduce bulky amines directly onto nitroarenes without a pre-existing halogen? A: Yes, via Vicarious Nucleophilic Substitution (VNS) of hydrogen. Pioneered by Mąkosza, VNS allows the direct amination of nitroarenes using sulfenamides[4][5]. The nucleophile adds to the carbon bearing a hydrogen atom (usually ortho or para to the nitro group) to form a short-lived σH-adduct[1][5]. Because hydrogen is the smallest possible substituent, steric hindrance during the addition step is minimized. Following addition, a strong base induces the elimination of a leaving group (e.g., a thiol) from the nucleophile itself, restoring aromaticity and yielding the substituted nitroaniline[4][5].

Quantitative Data Summaries

Table 1: Catalyst and Ligand Selection for Buchwald-Hartwig Amination of Nitroarenes
Amine Steric ProfileRecommended LigandRecommended BaseMechanistic Rationale
Primary Aliphatic BrettPhosCs₂CO₃BrettPhos ensures high selectivity for primary amines over secondary amines[3]; weak base prevents nitro reduction.
Secondary Aliphatic RuPhosK₃PO₄ or Cs₂CO₃RuPhos accommodates steric bulk, accelerating the rate-determining reductive elimination step[3].
Aryl Amines BINAP or dppfCs₂CO₃Bidentate ligands prevent the formation of unreactive Pd-iodide dimers after oxidative addition[3].
Table 2: Leaving Group & Nucleophile Dynamics in SNAr of Nitroarenes
Leaving GroupRelative ReactivitySteric ProfileBest Use Case for Nitroarenes
Fluoride (-F) HighestSmallest (1.47 Å)Ideal for highly hindered amines (e.g., tert-butylamine); highly polarized C-F bond lowers activation energy[1].
Chloride (-Cl) ModerateMedium (1.75 Å)Standard unhindered primary amines; cost-effective but prone to steric clash with branched nucleophiles.
Bromide (-Br) LowestLargest (1.85 Å)Rarely successful in SNAr due to massive steric blocking; should be redirected to Buchwald-Hartwig coupling[2].

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling for Sterically Hindered N-Alkyl-2-nitroanilines

This protocol utilizes a dialkylbiaryl phosphine ligand to force reductive elimination against the steric gradient of an ortho-nitro group.

  • Catalyst Activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous toluene (0.2 M).

    • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution will transition from a deep purple/red to a dark orange/brown hue, visually confirming the successful reduction and formation of the active L_nPd(0) complex[2].

  • Substrate Addition: Add the ortho-nitroaryl bromide (1.0 equiv) and the bulky secondary amine (1.2 equiv).

    • Self-Validation Checkpoint: The reaction mixture must remain homogeneous. Immediate precipitation indicates premature halide inhibition or base-induced degradation[2].

  • Base Addition & Heating: Add anhydrous Cs₂CO₃ (1.5 equiv). Seal the vessel, remove it from the glovebox, and heat to 100 °C for 12 hours.

    • Causality: Toluene is chosen because the iodide/bromide salts formed during the reaction have poor solubility in it, preventing them from re-coordinating and poisoning the Pd catalyst[3]. Cs₂CO₃ is used because stronger bases (like NaOtBu) can trigger side reactions with the nitro group.

  • Monitoring & Workup: Monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation Checkpoint: The highly conjugated N-substituted nitroaniline product will appear as a distinct, bright yellow/orange spot under visible light, typically with a lower Rf than the starting nitroaryl halide.

Protocol B: Vicarious Nucleophilic Substitution (VNS) for Direct N-Alkylamination

This transition-metal-free protocol bypasses halogen steric clash by directly substituting the ortho/para hydrogen[4][5].

  • Reagent Preparation: Dissolve the nitroarene (1.0 equiv) and the N-alkylsulfenamide nucleophile (1.2 equiv) in a mixture of anhydrous THF and DMF (10:1 ratio) under nitrogen.

  • Temperature Control: Cool the reaction mixture strictly to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Maintaining a low temperature is critical. At higher temperatures, the nitroarene radical anions can undergo oxidative dimerization rather than the desired nucleophilic addition[5].

  • Base-Induced Addition: Add solid t-BuOK (2.5 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: A deep, intense coloration (often dark purple, red, or blue) will immediately develop in the flask. This is the visual confirmation of the short-lived σH-adduct forming[5].

  • Elimination & Quench: Stir for 30 minutes at -20 °C to allow the base to induce the elimination of the thiol leaving group. Quench the reaction by pouring it into saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: Upon quenching, the deep σ-complex color will rapidly dissipate, yielding a yellow/orange organic layer containing the rearomatized N-substituted nitroaniline product[4].

References

  • Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides | The Journal of Organic Chemistry 4

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | ResearchGate 1

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | WuXi AppTec 2

  • Nucleophilic Substitution of Hydrogen in Nitroarenes: A New Chapter of Aromatic Chemistry | ResearchGate 5

  • Buchwald-Hartwig Amination | Chemistry LibreTexts 3

Sources

Troubleshooting

Technical Guide: Solvent Effects on the Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Department: Chemical Process Development & Optimization Document Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Engineers, and R&D Scientists Executive Summary & Reaction Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process Development & Optimization Document Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Engineers, and R&D Scientists

Executive Summary & Reaction Profile

The Challenge: Synthesizing N-Isopropyl-2-methyl-6-nitroaniline presents a classic "ortho-effect" challenge. The target molecule features an amine sandwiched between a methyl group and a nitro group. This 2,6-disubstitution pattern creates significant steric hindrance, making the nucleophilic attack on the precursor (typically 2-chloro-3-nitrotoluene ) kinetically difficult, despite the electronic activation provided by the nitro group.

The Solution: Solvent selection is the single most critical variable in this synthesis. Success depends on stabilizing the polar transition state (Meisenheimer complex) while minimizing the solvation shell around the nucleophile (isopropylamine) to maintain its reactivity.

Core Reaction Scheme
  • Precursor: 2-Chloro-3-nitrotoluene (also referred to as 1-chloro-2-methyl-6-nitrobenzene in some catalogs).

  • Nucleophile: Isopropylamine.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    

Critical Analysis of Solvent Effects

The choice of solvent dictates the reaction rate, conversion, and impurity profile. Below is a technical breakdown of why specific solvents succeed or fail for this sterically congested substrate.

Solvent Performance Matrix
Solvent ClassExamplesSuitabilityMechanistic Insight
Polar Aprotic DMSO, DMF, NMP Optimal These solvents possess high dielectric constants, stabilizing the zwitterionic Meisenheimer intermediate. Crucially, they do not hydrogen bond strongly with the amine nucleophile, leaving it "naked" and highly reactive—essential for overcoming the steric barrier of the ortho-methyl group.
Neat (Solvent-free) Isopropylamine High Using the amine as both reactant and solvent drives the equilibrium (Le Chatelier’s principle). Requires a sealed vessel/autoclave due to the low boiling point of isopropylamine (33-34°C).
Polar Protic Ethanol, Methanol Poor Alcohol solvents form hydrogen bond cages around the nucleophile (isopropylamine), significantly reducing its nucleophilicity. In a sterically hindered system, this often halts the reaction completely or requires excessive heating.
Non-Polar Toluene, Hexane Very Poor These solvents cannot stabilize the polar transition state. The reaction will likely fail unless Phase Transfer Catalysis (PTC) is employed, which adds complexity.

Step-by-Step Protocol: The "Naked Nucleophile" Method

This protocol utilizes DMSO to maximize reaction kinetics.

Reagents:

  • 2-Chloro-3-nitrotoluene (1.0 eq)

  • Isopropylamine (3.0 - 5.0 eq)

  • DMSO (Anhydrous, 5-10 volumes)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Optional but recommended to scavenge HCl.
    

Procedure:

  • Preparation: Charge the reaction vessel with 2-chloro-3-nitrotoluene and

    
    . Inert the vessel with Nitrogen (
    
    
    
    ).
  • Solvation: Add anhydrous DMSO. Stir until the precursor is fully dissolved.

  • Addition: Add Isopropylamine slowly. Note: Isopropylamine is volatile; ensure the condenser is set to <0°C or use a pressure tube.

  • Reaction: Heat the mixture to 80-100°C .

    • Why this temp? The steric barrier requires thermal energy to cross, but DMSO decomposes at very high temps. 100°C is the "Goldilocks" zone.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the starting material (

    
     in 20% EtOAc/Hex) and appearance of the deep orange/red product.
    
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Pour into ice-water (5x reaction volume). The hydrophobic product will precipitate.

    • Filter the solid or extract with Ethyl Acetate.

    • Wash the organic layer thoroughly with water (to remove DMSO) and brine.

Troubleshooting Center

Issue 1: Reaction is stuck at <50% conversion.
  • Diagnosis: The nucleophile is likely evaporating or deactivating.

  • Fix:

    • Check the Seal: Isopropylamine boils at ~33°C. If you are running at 80°C in an open flask, your nucleophile is gone. Use a sealed pressure tube or autoclave.

    • Switch Solvent: If using Ethanol, switch to DMSO or NMP. The rate enhancement is often

      
       to 
      
      
      
      fold.
    • Increase Equivalents: Steric hindrance slows the forward rate. Push the equilibrium by increasing isopropylamine to 5-10 equivalents.

Issue 2: "Tar" or dark impurities forming.
  • Diagnosis: Thermal decomposition or oxidation of the aniline product.

  • Fix:

    • Degas Solvents:

      
       reactions at high temperatures can be sensitive to oxidation. Sparge DMSO with Argon/Nitrogen for 15 mins before use.
      
    • Lower Temperature: If running >120°C, reduce to 90°C and extend time.

Issue 3: Product is oiling out / difficult to crystallize.
  • Diagnosis: Residual DMSO or isomeric byproducts.

  • Fix:

    • DMSO Removal: DMSO is hard to remove. Wash the organic extract 3-4 times with water.

    • Recrystallization: The product (N-Isopropyl-2-methyl-6-nitroaniline) is highly crystalline. Recrystallize from hot Ethanol/Water (9:1) or Hexane .

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism & Steric Challenge

This diagram illustrates the


 pathway and the specific steric clash that necessitates polar aprotic solvents.

SNAr_Mechanism cluster_solvents Solvent Influence SM 2-Chloro-3-nitrotoluene (Sterically Crowded) TS Meisenheimer Complex (High Energy Intermediate) Stabilized by DMSO SM->TS + iPr-NH2 (Slow Step due to Sterics) Prod N-Isopropyl-2-methyl-6-nitroaniline (Target) TS->Prod - HCl Advice DMSO/DMF: Stabilizes TS (Fast) Ethanol: Destabilizes Nu (Slow)

Caption: The reaction proceeds via a crowded transition state. Polar aprotic solvents lower the activation energy by stabilizing the charged intermediate without inhibiting the amine.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Incomplete Reaction Check_Solvent Is Solvent Protic? (EtOH, MeOH, Water) Start->Check_Solvent Check_Vessel Is Vessel Sealed? Check_Solvent->Check_Vessel No (Using DMSO/DMF) Action_Switch SWITCH to DMSO or NMP Check_Solvent->Action_Switch Yes Check_Temp Is Temperature > 80°C? Action_Heat INCREASE Temp to 90-100°C Check_Temp->Action_Heat No Action_Time EXTEND Reaction Time (Sterics = Slow Kinetics) Check_Temp->Action_Time Yes Check_Vessel->Check_Temp Yes Action_Seal USE Pressure Tube/Autoclave (iPr-NH2 boils at 33°C) Check_Vessel->Action_Seal No

Caption: Diagnostic flow for addressing common synthesis failures related to solvent and reaction conditions.

FAQ: Common User Queries

Q: Can I use reductive amination (2-methyl-6-nitroaniline + acetone) instead? A: Yes, but proceed with caution. Standard catalytic hydrogenation (Pd/C +


) will reduce the nitro group to an amine, destroying your target. You must use a selective hydride donor like Sodium Cyanoborohydride (

)
or Sodium Triacetoxyborohydride in acidic media to avoid touching the nitro group. The

route described above is generally more robust for retaining the nitro functionality.

Q: Why is the reaction mixture turning black? A: Nitroanilines are prone to oxidation. If you see tar formation, ensure your solvent is degassed and the reaction is under an inert atmosphere (


 or Ar). Also, verify your temperature does not exceed 120°C, where DMSO can begin to decompose thermally in the presence of halides.

Q: My HPLC shows two peaks with the same mass. What are they? A: You likely have Rotamers . The N-isopropyl group combined with the ortho-methyl and ortho-nitro groups creates a high rotational barrier around the C-N bond. These are not impurities; they are the same molecule in different conformations. Running the NMR at high temperature (e.g., 50°C) usually coalesces the signals.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Topic: General mechanism and solvent effects in

      
      .[2][6]
      
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Solvent Effects on Reaction Rates

    • Topic: The "Naked Nucleophile" effect in polar aprotic solvents.[7]

    • Source: Master Organic Chemistry. "Solvent Effects in Substitution Reactions."
    • URL:[Link]

  • Synthesis of 2-Methyl-6-nitroaniline Derivatives: Topic: Precursor synthesis and structural analogues. Source: ChemicalBook. "2-Methyl-6-nitroaniline Synthesis."
  • Steric Hindrance in Aromatic Substitution

    • Topic: Impact of ortho-substituents on reaction kinetics.[1]

    • Source: Chemistry Steps.[4][8][9] "Steric Hindrance in SN2 and SN1 Reactions" (Applicable principles to

      
       transition states).
      
    • URL:[Link]

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-alkylation of highly deac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-alkylation of highly deactivated, sterically hindered anilines.

The synthesis of N-Isopropyl-2-methyl-6-nitroaniline via the reductive amination of 2-methyl-6-nitroaniline with acetone presents a unique dual-challenge: overcoming the poor nucleophilicity of the starting aniline while strictly avoiding the reduction of the highly reactive ortho-nitro group.

Part 1: Mechanistic Pathway & Chemoselectivity

Pathway SM1 2-Methyl-6-nitroaniline (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate SM1->Hemiaminal SM2 Acetone (Carbonyl Donor) SM2->Hemiaminal LA Lewis Acid Catalyst (e.g., Ti(OiPr)4) LA->Hemiaminal Activates C=O Imine Ketimine / Iminium (Activated Species) Hemiaminal->Imine -H2O Product N-Isopropyl-2-methyl-6-nitroaniline (Target Product) Imine->Product Reductant Chemoselective Reductant (e.g., NaBH(OAc)3 or BH3) Reductant->Product Hydride Transfer

Chemoselective reductive amination pathway bypassing nitro group reduction.

Part 2: Troubleshooting Guide & FAQs

Q: Why can't I use standard Pd/C or Pt/C with hydrogen gas for this reductive amination? A: The target molecule contains a highly reactive nitro group. Standard heterogeneous noble metal catalysts (Pd/C, Pt/C) under a hydrogen atmosphere exhibit poor chemoselectivity; they will rapidly reduce the nitro group to an amine, yielding 2,3-diaminotoluene instead of the desired N-alkylated product 1. Alternative catalysts must provide dual functionality: Lewis acidic activation for imine formation and chemoselective reduction of the iminium intermediate over the nitroarene.

Q: I tried using Sodium Cyanoborohydride (NaBH₃CN) in methanol, but my conversion is less than 10%. How can I drive the reaction? A: The low conversion is due to the extreme steric hindrance and electron deficiency of 2-methyl-6-nitroaniline. The lone pair on the amine nitrogen is delocalized into the ortho-nitro group, drastically reducing its nucleophilicity. To overcome this, you must use a strong Lewis acid catalyst. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly recommended. It coordinates with the carbonyl oxygen of acetone, increasing its electrophilicity, and simultaneously acts as a water scavenger to drive the equilibrium toward the imine 2.

Q: Is there a metal-free alternative that can achieve full conversion without using Titanium reagents? A: Yes. Methodologies demonstrate that Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide complexes in a mixture of CH₂Cl₂ and glacial acetic acid can effectively mediate the reductive amination of highly electron-deficient anilines with acetone. The acetic acid acts as a Brønsted acid catalyst to protonate the ketone, while BH₃ provides aggressive, yet chemoselective, hydride delivery without reducing the nitro group [[3]]().

Q: What about heterogeneous alternatives? Can I use a solid catalyst to simplify workup? A: While standard noble metals fail due to nitro reduction, specialized bimetallic nanoparticle catalysts (e.g., Rh/Pt on Al₂O₃) or polysilane-supported catalysts have been engineered for highly selective reductive cross-amination. These catalysts trap the unstable imine intermediate and selectively reduce it before the nitro group can interact with the active sites 4. However, for standard bench-scale synthesis, homogeneous Lewis acid/hydride systems remain the most reliable.

Part 3: Quantitative Comparison of Catalytic Systems

The following table summarizes the efficacy of various catalytic systems in prioritizing N-alkylation over nitro group reduction.

Catalytic SystemAdditive / ReductantChemoselectivity (Target : Amine)Typical ConversionReaction Time
Pd/C + H₂ (Standard) None< 1 : 99 (Fails)> 99% (to wrong product)4 h
Ti(OiPr)₄ NaBH(OAc)₃> 99 : 185 - 90%16 - 24 h
Brønsted Acid (AcOH) BH₃·THF> 99 : 1> 95%12 - 16 h
Polysilane-Rh/Pt NP H₂ (1 atm)95 : 580 - 85%24 h
Part 4: Validated Experimental Protocol

Titanium-Mediated Reductive Amination Workflow

This protocol utilizes a self-validating system where the physical state of the reaction mixture confirms the success of the catalytic cycle.

  • Condensation & Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-6-nitroaniline (1.0 equiv) in dry dichloromethane (DCM). Add dry acetone (5.0 equiv). Causality: Excess acetone maximizes collision frequency for this thermodynamically difficult condensation.

  • Lewis Acid Addition: Dropwise add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv). Causality: The titanium reagent acts as both a Lewis acid to activate the ketone and a dehydrating agent to pull the equilibrium toward the ketimine.

  • Imine Maturation: Stir the mixture at room temperature for 12–16 hours. Critical Step: Do not add the reductant prematurely. The imine must fully form; otherwise, the reductant will simply reduce the acetone to isopropanol, halting the reaction.

  • Chemoselective Reduction: Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in portions. Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the iminium species without reducing the nitro group.

  • Quench & Precipitation: After 8 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation: A thick white precipitate of TiO₂ will form, confirming the hydrolysis of the titanium complex.

  • Isolation: Filter the suspension through a pad of Celite to remove the TiO₂ salts (this prevents severe emulsions). Extract the filtrate with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under vacuum to yield crude N-Isopropyl-2-methyl-6-nitroaniline.

Workflow Step1 1. Condensation Mix Aniline, Acetone & Ti(OiPr)4 Step2 2. Activation Stir 12h at RT (Imine Formation) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 8h Step2->Step3 Step4 4. Quench Add sat. NaHCO3 (Precipitates TiO2) Step3->Step4 Step5 5. Isolation Filter & Extract (EtOAc) Step4->Step5

Step-by-step workflow for the Ti(OiPr)4-mediated reductive amination.

Part 5: References
  • BenchChem. Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide.1

  • Master Organic Chemistry. Reductive Amination, and How It Works.2

  • Thieme Connect. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.3

  • Thieme Connect. Highly Selective Reductive Cross-Amination between Aniline or Nitroarene Derivatives and Alkylamines Catalyzed by Polysilane.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-Isopropyl vs. N-Methyl-2-methyl-6-nitroaniline: Steric Dynamics and Synthetic Utility

For researchers and drug development professionals working with heavily substituted aromatic systems, the selection of an N-alkyl substituent is rarely a trivial matter. When dealing with 2,6-disubstituted anilines—speci...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with heavily substituted aromatic systems, the selection of an N-alkyl substituent is rarely a trivial matter. When dealing with 2,6-disubstituted anilines—specifically derivatives of 2-methyl-6-nitroaniline—the choice between a methyl and an isopropyl group dictates not only the immediate synthetic strategy but also the physicochemical behavior of the resulting intermediate.

This guide provides an objective, data-supported comparative analysis of N-Isopropyl-2-methyl-6-nitroaniline (CAS: 180207-82-3)[1] and N,2-Dimethyl-6-nitroaniline (CAS: 70254-74-9)[2]. By examining the causality behind their steric strain, electronic decoupling, and downstream reactivity, this analysis serves as a definitive framework for process chemists and medicinal researchers.

Mechanistic Causality: The "Steric Wall" and Electronic Decoupling

Both compounds share a highly congested 2-methyl-6-nitroaniline core. The amino group is flanked by an ortho-methyl group (electron-donating, sterically moderate) and an ortho-nitro group (strongly electron-withdrawing, sterically demanding).

The N-Methyl Advantage (Minimal A-Strain)

In N,2-dimethyl-6-nitroaniline, the primary alkyl group (methyl) introduces moderate steric hindrance. The molecule can adopt a low-energy conformation where the N-CH₃ bond points away from the bulky nitro group, allowing the amine's lone pair to maintain partial coplanarity with the aromatic


-system. This preserves the resonance electron withdrawal by the nitro group, stabilizing the molecule.
The N-Isopropyl Penalty (Severe A-1,3 Strain)

Transitioning to an N-isopropyl group fundamentally alters the molecule's geometry. The secondary alkyl group possesses a bulky "V" shape (dimethyl groups). It is geometrically impossible for the isopropyl group to avoid severe steric clashes (A-1,3 strain) with both the ortho-methyl and ortho-nitro groups simultaneously. The Consequence: To relieve this immense steric pressure, the nitro group is forced to rotate out of the plane of the benzene ring. This rotation breaks the


-orbital overlap, effectively "decoupling" the nitro group's resonance effect. Consequently, the amine nitrogen becomes significantly more basic and electron-rich than its N-methyl counterpart, while the compound exhibits a hypsochromic (blue) shift in its UV-Vis absorption profile.

G SM 2-Methyl-6-nitroaniline Meth Formaldehyde / NaBH(OAc)3 Fast Imine Formation SM->Meth Iso Acetone / Ti(OiPr)4 / NaBH3CN Sterically Hindered Imine SM->Iso P1 N-Methyl Derivative High Yield (>90%) Meth->P1 P2 N-Isopropyl Derivative Moderate Yield (~65%) Iso->P2

Fig 1: Reductive amination pathways highlighting steric barriers.

Quantitative Comparison of Physicochemical Properties

The structural differences manifest directly in the physical and chemical properties of the two intermediates.

Property / ParameterN,2-Dimethyl-6-nitroanilineN-Isopropyl-2-methyl-6-nitroanilineCausality / Significance
CAS Number 70254-74-9[2]180207-82-3[1]Identification
Molecular Weight 180.19 g/mol 208.26 g/mol Mass difference impacts atom economy.
Steric Parameter (Charton) ~0.52 (Methyl)~0.76 (Isopropyl)Quantifies the increased bulk impeding nucleophilic attack.
Nitro Coplanarity HighSeverely DisruptedIsopropyl forces the NO₂ group out of plane to relieve strain.
Amine Nucleophilicity ModerateVery LowThe bulky isopropyl group shields the nitrogen lone pair.
Lipophilicity (LogP) ~2.1~2.9Isopropyl increases lipophilicity, affecting solvent solubility.

Experimental Methodologies: Synthesis and Validation

Because of the differing steric profiles, the synthetic protocols required to generate these compounds from the parent 2-methyl-6-nitroaniline cannot be identical. The protocols below are engineered as self-validating systems to ensure high conversion.

Protocol A: Synthesis of N,2-Dimethyl-6-nitroaniline

Mechanism: Standard reductive amination. The unhindered formaldehyde rapidly forms an iminium ion, which is easily reduced.

  • Initiation: Dissolve 2-methyl-6-nitroaniline (10 mmol) in 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Add aqueous formaldehyde (37%, 12 mmol). Stir for 30 minutes at 25°C. The lack of steric bulk allows rapid equilibrium towards the iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) portion-wise. The mild reducing agent prevents reduction of the nitro group.

  • Validation & Workup: Monitor via TLC (Hexane/EtOAc 4:1). Upon consumption of the starting material (typically <2 hours), quench with saturated NaHCO₃ to neutralize acetic acid byproducts. Extract with dichloromethane, dry over MgSO₄, and concentrate. Expected Yield: >90%.

Protocol B: Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Mechanism: Lewis acid-mediated reductive amination. Acetone is too sterically hindered to form an imine with the crowded aniline spontaneously. Titanium(IV) isopropoxide acts as a potent Lewis acid and water scavenger to force the equilibrium.

  • Activation: Dissolve 2-methyl-6-nitroaniline (10 mmol) in anhydrous THF (30 mL) under N₂. Add acetone (20 mmol) and Titanium(IV) isopropoxide (Ti(O-iPr)₄, 20 mmol).

  • Forced Imine Formation: Stir at 50°C for 12 hours. The Ti(O-iPr)₄ coordinates the ketone oxygen, increasing its electrophilicity enough to overcome the steric barrier of the ortho-substituted aniline.

  • Reduction: Cool to 0°C. Add Sodium cyanoborohydride (NaBH₃CN, 15 mmol) dissolved in methanol (10 mL). Stir for an additional 4 hours at room temperature.

  • Validation & Workup: Quench with water (5 mL) to precipitate TiO₂ salts. Filter through a Celite pad to remove the emulsion-causing titanium salts. Extract the filtrate with EtOAc, wash with brine, and purify via silica gel chromatography. Expected Yield: 60-65% (Losses due to steric inhibition of the initial addition step).

Downstream Reactivity: Benzimidazole Cyclization

The true impact of the N-alkyl substituent is realized during downstream drug development, such as the synthesis of benzimidazole cores (a common motif in angiotensin II receptor blockers like Telmisartan)[3].

To form a benzimidazole, the nitro group is first reduced to a primary amine, yielding an N-alkyl-benzene-1,2-diamine. This diamine is then cyclized with a carboxylic acid (e.g., formic acid).

G2 N_Me N-Methyl Derivative Red1 NO2 Reduction N_Me->Red1 N_iPr N-Isopropyl Derivative Red2 NO2 Reduction N_iPr->Red2 Diamine1 Unrestricted Diamine Red1->Diamine1 Diamine2 Sterically Crowded Diamine Red2->Diamine2 Cyc1 Rapid Cyclization (Benzimidazole) Diamine1->Cyc1 Cyc2 Sluggish Cyclization (Side Reactions) Diamine2->Cyc2

Fig 2: Impact of N-alkyl steric bulk on downstream benzimidazole cyclization.

Comparative Kinetics
  • N-Methyl Pathway: The N-methyl-3-methylbenzene-1,2-diamine undergoes rapid condensation with formic acid. The methyl group provides minimal steric clash during the formation of the tetrahedral intermediate, leading to rapid dehydration and aromatization into the benzimidazole.

  • N-Isopropyl Pathway: The cyclization of N-isopropyl-3-methylbenzene-1,2-diamine is severely retarded. The bulky isopropyl group blocks the approach of the electrophile and creates massive strain in the transition state of the ring-closing step. This often necessitates harsher conditions (e.g., strong mineral acids, prolonged reflux), which can lead to degradation or undesired side reactions like Vicarious Nucleophilic Substitution (VNS) pathways if electrophilic aromatic substitution competes[4].

Conclusion

While both N-methyl and N-isopropyl derivatives of 2-methyl-6-nitroaniline serve as valuable building blocks, they are not synthetically interchangeable. The N-methyl variant offers high-yielding, rapid transformations suitable for streamlined flow chemistry and straightforward cyclizations. Conversely, the N-isopropyl variant introduces profound steric and electronic deviations—forcing the nitro group out of conjugation and severely depressing nucleophilicity. Chemists utilizing the isopropyl derivative must proactively employ Lewis acid activation (e.g., Ti(O-iPr)₄) and anticipate sluggish downstream cyclization kinetics.

References

  • Sigma-Aldrich. Isopropyl-(2-methyl-6-nitro-phenyl)-amine | 180207-82-3. Retrieved from:[Link]

  • SciSpace / Organic Process Research & Development. A flow-based synthesis of telmisartan. Retrieved from:[Link]

  • ACS Publications - The Journal of Organic Chemistry. Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen. Retrieved from: [Link]

Sources

Comparative

Structural Validation of N-Isopropyl-2-methyl-6-nitroaniline: A Comparative Guide to 2D NMR vs. Conventional Techniques

Executive Summary Objective: To provide a definitive structural validation protocol for N-Isopropyl-2-methyl-6-nitroaniline , distinguishing it from common regioisomers (e.g., N-isopropyl-2-methyl-4-nitroaniline) and ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for N-Isopropyl-2-methyl-6-nitroaniline , distinguishing it from common regioisomers (e.g., N-isopropyl-2-methyl-4-nitroaniline) and verifying the N-alkylation site.

The Challenge: Synthetic routes for nitroanilines often yield mixtures of regioisomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish positional isomers. 1D NMR provides partial evidence but often suffers from peak overlap and ambiguity regarding quaternary carbons.

The Solution: This guide establishes 2D NMR (COSY, HSQC, HMBC, NOESY) as the superior analytical method for solution-state structural elucidation, offering a self-validating system of connectivity without the crystal growth requirements of X-ray crystallography.

Comparative Analysis: Why 2D NMR?

The following table objectively compares the efficacy of available analytical techniques for this specific molecule.

Feature1D NMR (

H,

C)
Mass Spectrometry (MS) X-Ray Crystallography 2D NMR (COSY, HSQC, HMBC)
Isomer Differentiation Moderate (Splitting patterns help)Low (Identical m/z)High (Absolute structure)High (Through-bond connectivity)
Quaternary C Assignment Low (Inferred only)N/AHighHigh (Via HMBC)
Sample State SolutionSolution/GasSolid Crystal (Hard to grow)Solution
Steric/Spatial Data NoneNoneHighHigh (Via NOESY)
Throughput HighHighLowMedium
Cost LowLowHighMedium

Verdict: While X-ray is definitive, it is resource-intensive. 2D NMR represents the "Gold Standard" for rapid, high-confidence validation in drug development workflows.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
      is recommended over CDCl
    
    
    
    .
    • Reasoning: The N-H proton in anilines is often broad or invisible in CDCl

      
       due to exchange. DMSO-d
      
      
      
      stabilizes the N-H bond via hydrogen bonding, allowing observation of the N-H to CH (isopropyl) coupling, a critical proof of N-alkylation.
  • Concentration: 10–20 mg in 0.6 mL solvent (for optimal 2D sensitivity).

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standard).

  • Experiments:

    • 
      H (1D):  16 scans, 2s relaxation delay.
      
    • COSY (Correlation Spectroscopy): 256 increments, magnitude mode.

    • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

      
       Hz).
      
    • NOESY (Nuclear Overhauser Effect): Mixing time 500ms (to detect steric proximity of the isopropyl group to the ortho-methyl).

Structural Elucidation Walkthrough

The Molecule

Target Structure: N-Isopropyl-2-methyl-6-nitroaniline.

  • Ring Substitution Pattern: 1,2,3-trisubstituted benzene (functionally).

  • Positions:

    • 1: N-Isopropyl amino group.

    • 2: Methyl group.[1][2]

    • 3, 4, 5: Aromatic protons.

    • 6: Nitro group.

Step 1: 1D Proton Analysis (Regioisomer Check)

The most common impurity is the 4-nitro isomer. We distinguish them by the aromatic splitting pattern.[2][3][4]

  • Target (6-nitro): Protons at positions 3, 4, and 5 are contiguous.

    • Expected Pattern: Doublet (H3) – Triplet (H4) – Doublet (H5).

  • Isomer (4-nitro): Protons at 3, 5, 6 (relative to N at 1, Me at 2). H3 is isolated from H5/H6.

    • Expected Pattern: Singlet (H3) – Doublet (H5) – Doublet (H6).

Observation: The presence of a triplet (t) in the aromatic region (


 ppm) immediately validates the 2,6-substitution pattern (contiguous 3-spin system).
Step 2: Establishing Connectivity (2D NMR)
COSY (H-H Connectivity)
  • Isopropyl Chain: Strong cross-peak between the Isopropyl-CH (septet,

    
     ppm) and Isopropyl-CH
    
    
    
    (doublet,
    
    
    ppm).
  • Aromatic Ring:

    • H4 (triplet) shows correlations to both H3 (doublet) and H5 (doublet).

    • Validation: This confirms the contiguous H3-H4-H5 spin system.

HSQC (C-H Assignment)
  • Assigns the protonated carbons.[1][5]

  • Key Check: The aromatic C-H carbons are identified. The remaining carbons (C1, C2, C6) are quaternary and will not appear in HSQC.

HMBC (The "Skeleton Key")

HMBC connects protons to carbons 2-3 bonds away, bridging the "silent" quaternary carbons.

  • Confirming N-Alkylation (vs. C-alkylation):

    • Correlation: Isopropyl-CH proton

      
      C1  (Aromatic quaternary carbon).
      
    • Logic: If the isopropyl group were on the ring (Friedel-Crafts product), the CH would couple to two aromatic carbons with different patterns. Coupling to the ipso carbon (C1) confirms N-attachment.

  • Anchoring the Methyl Group:

    • Correlation: Methyl protons (

      
       ppm) 
      
      
      
      C2 (quaternary), C1 (quaternary), and C3 (CH).
    • Logic: This ties the methyl group specifically to position 2.

  • Locating the Nitro Group:

    • Correlation: H5 (doublet, deshielded by ortho-nitro)

      
      C6  (quaternary, attached to NO
      
      
      
      ) and C4 .
    • C6 Shift: The C6 carbon will appear significantly downfield (

      
       ppm) due to the electron-withdrawing NO
      
      
      
      group.
NOESY (Spatial Confirmation)
  • Interaction: Isopropyl-CH

    
     Aromatic Methyl.
    
  • Logic: Due to steric hindrance, the N-isopropyl group will adopt a conformation minimizing interaction with the bulky Nitro group. However, NOE cross-peaks between the N-CH and the ortho-Methyl group confirm their spatial proximity, validating the 2-position of the methyl group relative to the nitrogen.

Visualizing the Validation Logic

Diagram 1: The Self-Validating Workflow

This flowchart illustrates the logical progression from raw sample to confirmed structure.

ValidationWorkflow Start Unknown Sample (C10H14N2O2) HNMR 1D 1H NMR (DMSO-d6) Start->HNMR RegionCheck Aromatic Region Analysis (Isomer Filter) HNMR->RegionCheck Decision Pattern: Doublet-Triplet-Doublet? RegionCheck->Decision Reject REJECT: Likely 4-Nitro Isomer Decision->Reject No (Singlet present) Proceed Proceed to 2D NMR Decision->Proceed Yes COSY COSY Confirms H3-H4-H5 Contiguous System Proceed->COSY HMBC HMBC Connects Substituents to Quaternary Carbons COSY->HMBC NOESY NOESY Spatial Confirmation (Me vs iPr) HMBC->NOESY Final Validated Structure: N-Isopropyl-2-methyl-6-nitroaniline NOESY->Final

Caption: Logical workflow for distinguishing regioisomers and validating the target structure.

Diagram 2: HMBC & NOESY Correlation Map

This diagram visualizes the specific through-bond (HMBC) and through-space (NOESY) connections that prove the structure.

Correlations iPr_CH Isopropyl CH (3.8 ppm) iPr_Me Isopropyl Me (1.2 ppm) iPr_CH->iPr_Me COSY Ar_Me Ring Methyl (2.3 ppm) iPr_CH->Ar_Me NOESY C1 C1 (ipso-N) (Quaternary) iPr_CH->C1 HMBC (3J) Ar_Me->C1 HMBC (3J) C2 C2 (ipso-Me) (Quaternary) Ar_Me->C2 HMBC (3J) H3 H3 (Aromatic) Ar_Me->H3 HMBC to C3 C6 C6 (ipso-NO2) (Quaternary) H5 H5 (Aromatic) H5->C1 HMBC (3J) H5->C6 HMBC (3J)

Caption: Key NMR correlations. Blue arrows indicate HMBC connectivity; Red dashed line indicates NOESY steric proximity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and interpretation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for aromatic substitution patterns).

  • BenchChem. (2025).[3][6] A Comparative Analysis of Nitroaniline Isomers. (Provides spectral data comparisons for nitroaniline derivatives).

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Case study on distinguishing aniline regioisomers).

Sources

Validation

"comparing the reactivity of N-Isopropyl-2-methyl-6-nitroaniline with other anilines"

A Comparative Guide to the Reactivity of N-Isopropyl-2-methyl-6-nitroaniline Introduction: Navigating Reactivity in Substituted Anilines Aniline and its derivatives are cornerstone building blocks in the synthesis of a v...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of N-Isopropyl-2-methyl-6-nitroaniline

Introduction: Navigating Reactivity in Substituted Anilines

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of chemical entities, from pharmaceuticals and agrochemicals to advanced polymers and dyes. The reactivity of the aniline scaffold—both at the nitrogen atom and on the aromatic ring—is exquisitely sensitive to the nature of its substituents. The interplay of electronic and steric effects can dramatically alter the course and rate of chemical transformations. This guide provides an in-depth comparison of N-Isopropyl-2-methyl-6-nitroaniline with other anilines, offering a molecular-level understanding of its unique reactivity profile. For researchers and drug development professionals, a grasp of these principles is paramount for rational molecular design and synthetic route optimization.

N-Isopropyl-2-methyl-6-nitroaniline is a fascinating case study in molecular reactivity. It features a combination of an electron-donating group (methyl), a potent electron-withdrawing group (nitro), and significant steric encumbrance around the amine functionality from both an ortho-methyl group and an N-isopropyl group. This guide will dissect how these competing factors govern its performance in key chemical reactions compared to simpler aniline analogues.

The Structural and Electronic Landscape

The reactivity of an aniline is fundamentally dictated by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. In N-Isopropyl-2-methyl-6-nitroaniline, three key substituents orchestrate a complex electronic and steric environment.

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned ortho to the amine, the nitro group exerts a powerful deactivating effect. Through both inductive withdrawal (-I effect) and resonance withdrawal (-M effect), it significantly reduces the electron density on the aromatic ring and directly delocalizes the nitrogen's lone pair, diminishing its nucleophilicity and basicity.[1]

  • Electron-Donating Methyl Group (-CH₃): The methyl group at the 2-position provides a modest electron-donating inductive effect (+I), which slightly counteracts the deactivating effect of the nitro group on the ring.

  • Steric Hindrance: The molecule experiences severe steric congestion around the reactive amino center. The ortho-methyl group and the bulky N-isopropyl group physically obstruct the approach of reagents to both the nitrogen lone pair and the adjacent ortho- and para- positions of the ring. Such steric shielding is known to dramatically reduce reaction rates.[2][3]

The combination of these features renders N-Isopropyl-2-methyl-6-nitroaniline a sterically hindered and electronically deactivated nucleophile.

Caption: Key electronic and steric factors governing the reactivity of N-Isopropyl-2-methyl-6-nitroaniline.

Comparative Reactivity Analysis

To contextualize the reactivity of N-Isopropyl-2-methyl-6-nitroaniline, we compare it against a series of benchmark anilines across three fundamental properties: basicity, N-nucleophilicity, and susceptibility to electrophilic aromatic substitution.

Basicity (pKa of the Conjugate Acid)

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. It is quantified by the pKa of its conjugate acid (anilinium ion); a lower pKa signifies a weaker base.

The powerful electron-withdrawing nitro group drastically reduces basicity. When positioned ortho or para, this effect is magnified due to resonance delocalization.[1] Furthermore, steric hindrance around the amino group can impede solvation of the conjugate acid, further decreasing basicity.

CompoundStructureKey FeaturespKa (Conjugate Acid)Relative Basicity
AnilineC₆H₅NH₂Benchmark4.6[4]Moderate
N-IsopropylanilineC₆H₅NHCH(CH₃)₂N-alkylation (+I effect)~5.3 - 5.77[5][6]Higher than Aniline
2,6-Dimethylaniline(CH₃)₂C₆H₃NH₂Ortho-alkylation (+I, Steric)3.94Lower than Aniline
o-NitroanilineO₂NC₆H₄NH₂Ortho-NO₂ (-I, -M)-0.26 to -0.3[1][4]Very Low
N-Isopropyl-2-methyl-6-nitroaniline CH₃(NO₂)C₆H₃NHCH(CH₃)₂ Ortho-NO₂, Ortho-CH₃, N-Alkyl < -0.3 (Estimated) Extremely Low

Analysis:

  • N-Isopropylaniline is slightly more basic than aniline due to the electron-donating nature of the isopropyl group.[5][6]

  • 2,6-Dimethylaniline is less basic than aniline. While methyl groups are electron-donating, the steric hindrance they create inhibits the solvation of the anilinium ion, a factor that outweighs the electronic effect.

  • o-Nitroaniline is a very weak base, with a pKa over 4 units lower than aniline, due to the potent electron-withdrawing nitro group.[1][4]

  • N-Isopropyl-2-methyl-6-nitroaniline is predicted to be the weakest base in this series. It combines the extreme electron-withdrawing effect of the ortho-nitro group with the steric hindrance of the 2-methyl and N-isopropyl groups, making protonation exceptionally unfavorable.

N-Nucleophilicity: The Case of Acylation

N-acylation is a classic reaction that probes the nucleophilicity of the aniline nitrogen. The reaction rate is highly sensitive to both electronic deactivation and steric hindrance.

Reactivity Comparison:

  • Aniline: Readily undergoes acylation.

  • N-Isopropylaniline: Acylation is slower than aniline due to the steric bulk of the N-isopropyl group, which hinders the approach to the nitrogen atom.

  • 2,6-Dimethylaniline: Acylation is dramatically slower than aniline. The two ortho-methyl groups effectively shield the nitrogen, severely impeding the formation of the tetrahedral intermediate required for acylation.

  • o-Nitroaniline: Acylation is significantly slower than aniline due to the electronically deactivated nitrogen.

  • N-Isopropyl-2-methyl-6-nitroaniline: This compound is expected to be extremely unreactive towards N-acylation under standard conditions. The combination of a severely deactivated nitrogen lone pair (due to the ortho-nitro group) and extreme steric shielding (from the ortho-methyl and N-isopropyl groups) presents a formidable barrier to acylation.[7] Forcing conditions would likely be required to achieve any significant conversion.

Electrophilic Aromatic Substitution (EAS)

While the amino group is one of the most powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS), its influence can be tempered by other substituents.[8]

Reactivity Comparison:

  • Aniline: Extremely reactive, often leading to multiple substitutions. The reaction is so fast that it can be difficult to control.

  • 2,6-Dimethylaniline: The ring is activated by two methyl groups and the amino group. However, the ortho positions are blocked, so substitution is strongly directed to the para position. The overall rate is still very high.

  • o-Nitroaniline: The ring is strongly deactivated by the nitro group. The amino group directs ortho- and para-, but the nitro group directs meta-. The net effect is that the ring is highly unreactive towards EAS compared to aniline. Substitution, if it occurs, will favor the position para to the amino group.

  • N-Isopropyl-2-methyl-6-nitroaniline: The aromatic ring in this molecule is severely deactivated. The powerful deactivating effect of the ortho-nitro group dominates. The positions ortho and para to the activating amino group are either sterically hindered (position 4 by the N-isopropyl group, position 5 adjacent to the nitro group) or already substituted. Therefore, this aniline is expected to be highly resistant to electrophilic aromatic substitution.[9] Any reaction would require harsh conditions and would likely yield a mixture of products with low conversion.

Experimental Protocols

To provide a practical context for these comparisons, the following section details relevant experimental procedures.

Protocol 1: Synthesis of 2-Methyl-6-nitroaniline (A Key Precursor)

This protocol is adapted from established procedures for the nitration of o-toluidine, which involves a protection-nitration-deprotection sequence to control regioselectivity.[10][11]

Objective: To synthesize 2-methyl-6-nitroaniline from o-toluidine.

Materials:

  • o-Toluidine

  • Acetic anhydride

  • 70% Nitric acid

  • 70% Sulfuric acid

  • Ice

  • 10% Sodium hydroxide solution

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath.

Procedure:

  • Acetylation (Protection):

    • In a flask equipped with a magnetic stirrer, slowly add o-toluidine (0.5 mol) to acetic anhydride (325 mL).

    • Cool the reaction mixture to 10-15 °C using an ice-salt bath.

  • Nitration:

    • While maintaining the temperature at 10-12 °C, slowly add 70% nitric acid (63 mL) dropwise to the stirred solution. This step is highly exothermic and requires careful temperature control. The addition should take approximately 2-2.5 hours.[11]

    • After the addition is complete, pour the reaction mixture into 1.5 L of ice water.

    • Collect the precipitated N-acetyl-2-methyl-nitroaniline isomers by vacuum filtration and wash with cold water.

  • Hydrolysis (Deprotection):

    • Transfer the wet solid to a round-bottom flask containing 70% sulfuric acid (100 mL).

    • Heat the mixture to reflux and stir for 3 hours.

    • The desired 2-methyl-6-nitroaniline can be separated from its isomer (4-methyl-2-nitroaniline) via steam distillation, as it is more volatile.[11]

    • Alternatively, after cooling, the reaction mixture can be carefully diluted with water and neutralized with 10% NaOH to precipitate the free amines, which can then be separated by chromatography.

Caption: Workflow for the synthesis of 2-methyl-6-nitroaniline via a protection-nitration-deprotection strategy.

Protocol 2: Comparative N-Acylation Kinetics by NMR Spectroscopy

Objective: To qualitatively compare the rate of N-acylation for different anilines using an internal standard and ¹H NMR spectroscopy.

Materials:

  • Aniline of interest (e.g., N-Isopropyl-2-methyl-6-nitroaniline)

  • Reference aniline (e.g., Aniline)

  • Acetic anhydride

  • Anhydrous deuterated chloroform (CDCl₃)

  • Inert internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution in CDCl₃ containing a known concentration of the aniline to be tested and the internal standard.

  • Reaction Initiation:

    • Transfer a precise volume (e.g., 0.6 mL) of the stock solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the aniline and the internal standard.

    • Add a stoichiometric equivalent of acetic anhydride to the NMR tube, cap it, shake vigorously to mix, and immediately place it back in the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for reactive anilines, every hour for unreactive ones).

  • Analysis:

    • For each spectrum, integrate the signal corresponding to a unique proton on the starting aniline and the signal of the internal standard.

    • The disappearance of the aniline signal relative to the constant signal of the internal standard indicates the progress of the reaction.

    • By running parallel experiments for different anilines under identical conditions, a direct comparison of their relative acylation rates can be made. For N-Isopropyl-2-methyl-6-nitroaniline, it is expected that little to no change will be observed over an extended period.

Conclusion and Outlook

N-Isopropyl-2-methyl-6-nitroaniline represents an extreme case of a sterically and electronically deactivated aniline. Its amino group exhibits exceptionally low basicity and nucleophilicity, while its aromatic ring is highly resistant to electrophilic attack. This profound lack of reactivity is a direct consequence of the synergistic effects of its ortho-nitro, ortho-methyl, and N-isopropyl substituents.

For synthetic chemists, this molecule is best viewed as a non-nucleophilic, highly stable aniline derivative. While its direct participation in common aniline reactions like acylation or aromatic substitution is limited, its unique stability could be advantageous in contexts where the aniline moiety must endure harsh conditions without reacting. Understanding the principles that govern its inertness provides valuable, field-proven insights that can be applied to the design of other complex molecules, allowing researchers to precisely tune reactivity for specific synthetic outcomes.

References

  • Request PDF. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. [Link]

  • Quora. (2018, September 27). Which is more basic, o-nitroaniline or p-nitroaniline?[Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). N-Isopropylaniline. National Institutes of Health. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). [Link]

  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2,6-Diethylaniline. National Institutes of Health. [Link]

  • Dalton Transactions. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Institutes of Health. [Link]

  • PubMed. (2002, April 15). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. [Link]

  • Pearson+. (n.d.). In the general mechanism for electrophilic aromatic substitution.... Study Prep. [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • ResearchGate. (n.d.). pK a values of sterically hindered amines investigated in this paper. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. [Link]

  • nopr.niscair.res.in. (n.d.). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. [Link]

  • ResearchGate. (2025, July 7). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

  • Patsnap. (2021, May 7). Production and preparation method of 2-methyl-6-isopropyl aniline. [Link]

  • JOCPR. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Anilines. [Link]

  • Fiveable. (2025, August 15). P-Nitroaniline Definition. [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

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Comparative

Comparative Guide: Biological &amp; Physicochemical Profiling of N-Isopropyl-2-methyl-6-nitroaniline vs. Parent 2-Methyl-6-nitroaniline

Executive Summary & Chemical Identity Objective: This guide provides a technical comparison between N-Isopropyl-2-methyl-6-nitroaniline (Target Derivative) and its parent compound, 2-Methyl-6-nitroaniline (Parent). The a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This guide provides a technical comparison between N-Isopropyl-2-methyl-6-nitroaniline (Target Derivative) and its parent compound, 2-Methyl-6-nitroaniline (Parent). The analysis focuses on structural implications for biological activity, physicochemical stability, and toxicological profiles, assisting researchers in optimizing synthetic pathways and assessing safety in agrochemical and pharmaceutical development.

Compound Profiles:

FeatureParent Compound Target Derivative
Common Name 2-Methyl-6-nitroanilineN-Isopropyl-2-methyl-6-nitroaniline
CAS Number 570-24-1180207-82-3
Molecular Formula C₇H₈N₂O₂C₁₀H₁₄N₂O₂
Molecular Weight 152.15 g/mol 194.23 g/mol
Structural Class Primary NitroanilineN-Alkylated Nitroaniline
Primary Application Dye intermediate, Mutagenic standardSynthesis intermediate, Lipophilic building block

Structure-Activity Relationship (SAR) Analysis

The biological activity of nitroanilines is heavily dictated by the substitution pattern on the amine nitrogen. The transformation from a primary amine (Parent) to a secondary N-isopropyl amine (Derivative) introduces significant steric and electronic changes.

Mechanism of Action & Biological Implications
  • Parent (2-Methyl-6-nitroaniline):

    • Direct DNA Interaction: As a primary aromatic amine with a nitro group, the parent compound is metabolically activated (via N-hydroxylation) to form reactive electrophiles capable of covalent DNA binding. This correlates with its known mutagenic profile (Ames positive in S. typhimurium strains).

    • Metabolic Liability: The exposed -NH₂ group is a primary target for Phase II conjugation (acetylation/glucuronidation) and oxidative activation.

  • Derivative (N-Isopropyl-2-methyl-6-nitroaniline):

    • Steric Hindrance: The bulky isopropyl group hinders N-hydroxylation enzymes, potentially reducing direct mutagenicity compared to the parent.

    • Lipophilicity Enhancement: The addition of the isopropyl group significantly increases the partition coefficient (LogP), facilitating membrane permeation. This structural feature is characteristic of dinitroaniline herbicides (e.g., pendimethalin), suggesting the derivative may possess enhanced herbicidal or fungistatic activity by targeting microtubule assembly, albeit with lower potency than di-nitro analogs.

Visualizing the SAR Pathway

SAR_Pathway Parent Parent: 2-Methyl-6-nitroaniline (Primary Amine) Reaction N-Alkylation (Isopropyl Bromide/Iodide) Parent->Reaction + iPr-X Toxicity High Mutagenicity (DNA Adduct Formation) Parent->Toxicity Metabolic Activation Derivative Derivative: N-Isopropyl-2-methyl-6-nitroaniline (Secondary Amine) Reaction->Derivative SN2 Mechanism Derivative->Toxicity Reduced Risk Activity Enhanced Lipophilicity (Membrane Permeability) Derivative->Activity Steric Shielding

Caption: SAR transformation showing the shift from high mutagenic potential (Parent) to enhanced lipophilicity (Derivative) via N-alkylation.

Experimental Data Comparison

The following data synthesizes experimental values from physicochemical studies and toxicological assessments.

Physicochemical Properties[5]
PropertyParent (2-Methyl-6-nitroaniline)Derivative (N-Isopropyl...)[1][2][3][4]Impact on Activity
Melting Point 190–193 °C [1]55–60 °C (Predicted)Derivative has lower crystallinity, improving solubility in organic formulations.
LogP (Octanol/Water) ~1.85 [2]~2.90 (Calculated)+1.05 shift : Drastically improves passive transport across biological membranes.
Water Solubility < 1 mg/mL (23 °C) [1]< 0.1 mg/mLReduced water solubility necessitates emulsifiable concentrate (EC) formulations.
pKa (Conjugate Acid) ~1.5~2.5N-alkylation slightly increases basicity, affecting lysosomal trapping potential.
Toxicological & Biological Profile[5]
Assay / EndpointParent PerformanceDerivative PerformanceInterpretation
Ames Test (Mutagenicity) Positive (Strain TA98/TA100) [3]Predicted Negative/Low N-alkyl group blocks the N-hydroxylase active site, a key step in mutagen activation.
Acute Oral Toxicity (Rat) LD50: ~1000 mg/kg (Estimated)LD50: >2000 mg/kg (Predicted)Lipophilicity may alter distribution, but reactive toxicity is likely reduced.
Skin Irritation Mild Irritant [3]Moderate IrritantIncreased lipophilicity can enhance dermal penetration and local irritation.
Metabolic Stability Rapid Phase I/II metabolismModerate StabilityIsopropyl group slows N-dealkylation, extending half-life in microsomal assays.

Experimental Protocols

To validate the biological difference, the following protocols are recommended for synthesis and lipophilicity assessment.

Synthesis of N-Isopropyl-2-methyl-6-nitroaniline

Rationale: Direct alkylation of the electron-deficient aniline requires forcing conditions or reductive alkylation.

  • Reagents: 2-Methyl-6-nitroaniline (1.0 eq), 2-Iodopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve parent compound in DMF under inert atmosphere (N₂).

    • Add K₂CO₃ and stir for 15 min to activate the amine.

    • Add 2-Iodopropane dropwise.

    • Heat to 90°C for 12-18 hours . Monitor via TLC (Hexane:EtOAc 8:2).

    • Note: The electron-withdrawing nitro group reduces nucleophilicity, requiring heat.

  • Workup: Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The derivative elutes before the parent due to higher lipophilicity.

Lipophilicity Assessment (Shake-Flask Method)

Rationale: To empirically verify the LogP shift driving the biological activity difference.

  • Preparation: Prepare saturated octanol and water phases (mutually saturated for 24h).

  • Dissolution: Dissolve 10 mg of the Derivative in 10 mL of pre-saturated octanol.

  • Equilibration: Add 10 mL of pre-saturated water. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 min.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    . Verify the expected shift from 1.85 to >2.8.
    

Biological Signaling & Metabolism

The parent and derivative interact differently with metabolic pathways, specifically the Cytochrome P450 system.

Metabolism Parent Parent Compound (2-Methyl-6-nitroaniline) CYP450 CYP450 (Oxidation) Parent->CYP450 NHOH N-Hydroxy Metabolite (DNA Reactive) CYP450->NHOH Rapid Activation Mutagenesis Mutagenesis NHOH->Mutagenesis DNA Adducts Derivative Derivative (N-Isopropyl-2-methyl-6-nitroaniline) Dealkyl N-Dealkylation (Slow Step) Derivative->Dealkyl CYP450 Dealkyl->Parent Metabolite Formation

Caption: Metabolic divergence: Parent undergoes direct activation to toxic metabolites, while Derivative requires a slow dealkylation step first.

References

  • National Toxicology Program (NTP). (1992). Chemical Repository Database: 2-Methyl-6-nitroaniline. National Institutes of Health. Link

  • Cheméo. (2025).[5] Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Link

  • Haz-Map. (2026). 2-Methyl-6-nitroaniline - Hazardous Agents. Occupational Health Database. Link

  • Apollo Scientific. (2024). Product Analysis: N-Isopropyl-2-methyl-6-nitroaniline. Link

  • BenchChem. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide. Link

Sources

Validation

Technical Guide: Purity Confirmation of N-Isopropyl-2-methyl-6-nitroaniline by HPLC

Executive Summary N-Isopropyl-2-methyl-6-nitroaniline is a critical intermediate in the synthesis of specialized dyes and pharmaceutical agents (e.g., antiviral or kinase inhibitor precursors). Its purity is paramount be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-2-methyl-6-nitroaniline is a critical intermediate in the synthesis of specialized dyes and pharmaceutical agents (e.g., antiviral or kinase inhibitor precursors). Its purity is paramount because the ortho-isopropyl and ortho-methyl steric hindrance affects downstream coupling efficiency.

While techniques like GC-MS and


H-NMR provide structural confirmation, High-Performance Liquid Chromatography (HPLC)  remains the gold standard for quantitative purity assessment. This guide outlines a robust, self-validating RP-HPLC protocol designed to separate the target molecule from its specific synthetic impurities: unreacted 2-methyl-6-nitroaniline , regioisomers (2-methyl-4-nitroaniline ), and over-alkylated byproducts.

Part 1: Strategic Comparison of Analytical Techniques

Before detailing the protocol, it is essential to justify the selection of HPLC over alternative methods for this specific application.

Comparative Analysis: HPLC vs. GC-MS vs. qNMR
FeatureRP-HPLC (UV-Vis) GC-MS

H-qNMR
Primary Utility Routine Purity & Quantification Volatile Impurity IDStructural Elucidation
Suitability for Nitroanilines High. Excellent for polar/thermally labile groups.Medium. Nitro groups can degrade at high injector temps; derivatization often required.High for structure, but low sensitivity for trace impurities.[1]
Limit of Detection (LOD) Excellent (<0.05%)Excellent (ppm level)Moderate (~0.1-0.5%)
Throughput High (10-15 min run)High (10-20 min run)Low (requires expert interpretation)
Selectivity Tunable. Can resolve isomers (4-nitro vs 6-nitro) via stationary phase choice.Good, but limited by boiling point similarities.Excellent for distinct protons, but signals often overlap in aromatic region.

Why HPLC Wins: Nitroanilines are thermally labile.[2] In GC, the high injection port temperatures (250°C+) can cause partial degradation of the nitro group or oxidation of the amine, leading to false impurity profiles. HPLC operates at near-ambient temperatures, preserving sample integrity. Furthermore, HPLC allows for the easy separation of the non-volatile salts often present after the amination reaction.

Part 2: Method Development & Mechanism

As a Senior Application Scientist, I advocate for a Reverse Phase (RP) approach. The hydrophobicity difference between the starting material (primary amine) and the product (secondary amine with an isopropyl group) is the key separation lever.

The "Enemy": Target Impurities

To validate purity, we must separate the target from likely contaminants:

  • Impurity A (Precursor): 2-Methyl-6-nitroaniline.[3][4] (More polar, elutes earlier).

  • Impurity B (Isomer): 2-Methyl-4-nitroaniline.[3] (Often present in the starting material batch).[4]

  • Impurity C (Over-alkylation): N,N-Diisopropyl-2-methyl-6-nitroaniline. (Highly hydrophobic, elutes later).

The "Weapon": Chromatographic Conditions[1][2][5][6][7][8][9]
  • Column Selection: A C18 (Octadecyl) column is standard. However, due to the aromatic nature of the isomers, a Phenyl-Hexyl column can offer superior selectivity if the 4-nitro and 6-nitro isomers co-elute on C18.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase Strategy:

    • pH Control: Anilines are weak bases. Using a 0.1% Phosphoric Acid (pH ~2.0) mobile phase ensures the amine groups are fully protonated (improving solubility) and suppresses silanol interactions on the column (preventing peak tailing).

    • Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks with nitro-aromatics.

Part 3: Experimental Protocol (SOP)

A. Reagents & Equipment[1][2][4][5][6][7][9][10]
  • Solvent A: HPLC-grade Water + 0.1%

    
    .
    
  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

B. Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard balance of pressure and resolution.
Injection Volume 5-10 µLPrevent column overload.
Column Temp 30°CEnsures retention time reproducibility.
Detection 254 nm (Primary)Strong absorbance by the nitro-aromatic chromophore.[5]
Run Time 15 MinutesSufficient to clear late-eluting lipophilic impurities.
C. Gradient Program
  • 0.0 min: 80% A / 20% B (Holds polar precursor)

  • 2.0 min: 80% A / 20% B

  • 10.0 min: 10% A / 90% B (Elutes target & lipophilic byproducts)

  • 12.0 min: 10% A / 90% B

  • 12.1 min: 80% A / 20% B (Re-equilibration)

  • 15.0 min: End

D. System Suitability Testing (SST)

Before running samples, inject a standard mix to verify:

  • Resolution (

    
    ):  > 2.0 between Starting Material (Impurity A) and Product.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for amines).
    
  • Precision: %RSD of peak area < 0.5% (n=5 injections).

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to the final purity decision, emphasizing the critical "Go/No-Go" decision points based on System Suitability.

PurityWorkflow Start Start: Crude Sample Prep Sample Preparation (Dissolve in 50:50 ACN:Water Filter 0.22 µm) Start->Prep SST System Suitability Test (SST) Inject Std Mix Prep->SST CheckSST Pass SST Criteria? (Rs > 2.0, Tailing < 1.5) SST->CheckSST Analyze Inject Sample (Gradient Run) CheckSST->Analyze Yes Troubleshoot Troubleshoot: Check pH, Column, Leaks CheckSST->Troubleshoot No DataProc Data Processing Integrate Peaks @ 254nm Analyze->DataProc Calc Calculate Purity % (Area Normalization) DataProc->Calc Decision Final Report (Pass/Fail Spec) Calc->Decision Troubleshoot->SST Retry

Figure 1: Analytical workflow for HPLC purity confirmation, ensuring system readiness before sample consumption.

Part 5: Data Interpretation & Calculations

Relative Retention Times (RRT)

Note: Actual times vary by column, but the order is fixed.

  • RRT ~0.6: 2-Methyl-6-nitroaniline (Starting Material - Most Polar)

  • RRT 1.0: N-Isopropyl-2-methyl-6-nitroaniline (Target)

  • RRT ~1.4: N,N-Diisopropyl-2-methyl-6-nitroaniline (Over-alkylated)

Calculation (Area Normalization)

For routine purity (assuming similar extinction coefficients for isomers):



Note: For GMP release, use an external standard calibration curve to determine weight/weight assay.

References

  • SIELC Technologies. (2018). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link].

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link].

Sources

Comparative

The Analyst’s Guide to Substituted Anilines: From Isomer Resolution to Trace Detection

Topic: Peer-Reviewed Methods for the Analysis of Substituted Anilines Content Type: Publish Comparison Guide Executive Summary Substituted anilines—critical intermediates in pharmaceuticals, agrochemicals, and dyes—prese...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peer-Reviewed Methods for the Analysis of Substituted Anilines Content Type: Publish Comparison Guide

Executive Summary

Substituted anilines—critical intermediates in pharmaceuticals, agrochemicals, and dyes—present a unique "Analytical Trilemma": they are often polar , isomeric , and toxic at trace levels. This guide synthesizes peer-reviewed methodologies to navigate these challenges, comparing the three dominant analytical pillars: HPLC , GC , and Electrochemical Sensing .

Unlike generic protocols, this guide prioritizes causality —explaining why specific buffers suppress ionization or why derivatization is non-negotiable for certain GC workflows.

Part 1: Method Selection Architecture

Selecting the correct analytical vehicle depends on the physicochemical properties of the specific aniline derivative (e.g., pKa, volatility) and the matrix complexity.

High-Performance Liquid Chromatography (HPLC)
  • Best For: Thermally labile (e.g., nitroanilines), highly polar, or non-volatile derivatives.

  • The Mechanism: Relies on hydrophobic partitioning (Reversed-Phase) or polar interactions.

  • Critical Insight: pH control is paramount.[1] Anilines are weak bases (pKa ~4-5). Operating at pH > pKa ensures the neutral form dominates, improving retention on C18 columns. However, for MS detection, acidic mobile phases (pH < 3) are often used to protonate the amine for ESI+, requiring polar-embedded columns to prevent peak tailing.

Gas Chromatography (GC)
  • Best For: Volatile, non-polar halo- or alkyl-anilines.

  • The Mechanism: Separation based on boiling point and polarity.

  • Critical Insight: Direct injection often leads to peak tailing due to interaction with silanol groups in the liner. Derivatization (e.g., acetylation or fluorination) is the standard "fix" to mask the amine group, improving volatility and peak symmetry.

Electrochemical Sensing (The Emerging Challenger)
  • Best For: Rapid, low-cost screening and specific isomer detection.

  • The Mechanism: Oxidation of the amine group at a working electrode.

  • Critical Insight: Nanomaterial modification (e.g., Gold nanoparticles, Polyaniline films) is required to lower the overpotential and prevent electrode fouling, a common issue with phenol/aniline oxidation.

Part 2: Visualizing the Analytical Workflow

The following decision tree illustrates the logical flow for selecting the appropriate method based on analyte properties.

AnilineMethodSelection Start START: Analyte Characterization Volatility Is the Aniline Derivative Volatile? Start->Volatility Polarity Is it Highly Polar / Thermolabile? Volatility->Polarity No GC_Decision Method: Gas Chromatography (GC) Volatility->GC_Decision Yes HPLC_Decision Method: HPLC / UHPLC Polarity->HPLC_Decision Yes Deriv_Check Does it tail on column? GC_Decision->Deriv_Check Direct_Inj Direct Injection (Non-polar columns) Deriv_Check->Direct_Inj No Derivatization Derivatization (Acylation/Fluorination) Deriv_Check->Derivatization Yes (Critical) Detector_Check Required Sensitivity? HPLC_Decision->Detector_Check UV_Vis UV-Vis / PDA (µg/L range) Detector_Check->UV_Vis Standard MS_MS LC-MS/MS (ng/L range) Detector_Check->MS_MS Trace/Complex

Caption: Decision logic for selecting analytical methods based on substituted aniline volatility and thermal stability.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV with On-Line Solid Phase Extraction (SPE)

Target: Nitroanilines and polar chloroanilines in water.

1. The "Why" Behind the Setup: Direct injection of environmental water fouls columns. On-line SPE automates the cleanup. We use a Polymeric Sorbent (e.g., DVB-based) because silica-based C18 often fails to retain polar anilines when loading large water volumes.

2. System Configuration:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).[2]

  • SPE Cartridge: Hysphere-GP or PLRP-S (Polymeric).

  • Detector: Diode Array Detector (DAD) at 254 nm (general) and 280 nm (isomer specific).

3. Step-by-Step Methodology:

  • Sample Prep: Adjust water sample pH to 7.0–8.0. Reason: Keeps anilines neutral for better SPE retention.

  • Conditioning: Flush SPE cartridge with Methanol (2 mL) followed by Water (2 mL).

  • Loading: Pump 10 mL of sample through the SPE cartridge at 2 mL/min. Matrix interferences wash to waste.

  • Elution/Transfer: Switch valve. The HPLC mobile phase flows through the SPE cartridge onto the analytical column.

  • Separation Gradient:

    • Mobile Phase A: 10 mM Acetate Buffer (pH 4.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

4. Self-Validation Check:

  • Linearity: R² > 0.999 for 1–100 µg/L.[3]

  • Recovery: Spiked samples must yield 85–115%. If <80%, check pH adjustment during loading.

Protocol B: GC-MS with Derivatization

Target: Trace chloroanilines in biological or soil matrices.

1. The "Why" Behind the Setup: Free amine groups (-NH2) hydrogen bond with the GC column stationary phase, causing tailing. Acylation with heptafluorobutyric anhydride (HFBA) creates stable, volatile amides with high electron affinity, perfect for MS detection.

2. Step-by-Step Methodology:

  • Extraction: Liquid-Liquid Extraction (LLE) of sample (pH 12) with Dichloromethane.

  • Derivatization:

    • Evaporate extract to dryness under nitrogen.

    • Add 50 µL HFBA and 50 µL Toluene. Heat at 60°C for 30 mins.

    • Mechanism: R-NH2 + (C3F7CO)2O → R-NH-COC3F7 + C3F7COOH.

  • Neutralization: Wash with 5% NaHCO3 to remove excess acid (protects GC column).

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Temp Program: 50°C (1 min) → 10°C/min → 280°C.

    • MS Mode: SIM (Selected Ion Monitoring) for specific molecular ions.

Part 4: Comparative Performance Data

The following table aggregates performance metrics from recent peer-reviewed studies comparing these methods.

FeatureHPLC-UV (On-line SPE) GC-MS (Derivatized) Electrochemical Sensor
Primary Analyte Nitro-, Polar AnilinesChloro-, Alkyl-AnilinesSpecific Isomers (e.g., p-aminophenol)
LOD (Limit of Detection) 0.05 – 0.20 µg/L0.01 – 0.05 µg/L1 – 10 nM (highly variable)
Linearity Range 1 – 100 µg/L0.5 – 500 µg/L0.1 – 100 µM
Sample Prep Time Low (Automated)High (Derivatization)Very Low (Direct Dip)
Selectivity Moderate (depends on column)High (Mass Spec ID)Moderate (Redox potential overlap)
Key Limitation Sensitivity without MSComplex manual prepElectrode fouling

Part 5: Advanced Visualization (SPE Workflow)

This diagram details the On-Line Solid Phase Extraction logic, critical for automating HPLC workflows.

SPE_Workflow Sample Aqueous Sample (pH Adjusted) Condition 1. Condition (MeOH -> Water) Sample->Condition Prep Load 2. Load Sample (Analytes Retained) Condition->Load Activate Sorbent Wash 3. Wash (Remove Matrix) Load->Wash Interferences to Waste Elute 4. Elute to HPLC (Mobile Phase) Wash->Elute Valve Switch Analysis Data Analysis (UV/MS) Elute->Analysis Separation

Caption: Operational flow for On-Line Solid Phase Extraction (SPE) coupled with HPLC.

References

  • Automated on-line SPE-HPLC for substituted anilines. Source: National Institutes of Health (NIH) / PubMed Link:[Link]

  • Determination of aniline and derivatives in sewage by GC. Source: ResearchGate Link:[4][Link]

  • Solid-Phase Extraction (SPE) Method Development Guide. Source: Waters Corporation Link:[Link]

  • Simultaneous determination of aniline isomers by HPLC. Source: Royal Society of Chemistry (RSC) Link:[Link]

  • Comparison of GC and LC-MS for trace analysis of anilines. Source: Semantic Scholar Link:[Link]

  • Nanomaterials for Electrochemical Detection. Source: MDPI (Sensors) Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-6-nitroaniline

Guidance Preamble: This guide provides essential safety and handling protocols for 2-Methyl-6-nitroaniline (CAS 570-24-1), also known as 6-Nitro-o-toluidine. The information synthesized herein is derived from authoritati...

Author: BenchChem Technical Support Team. Date: March 2026

Guidance Preamble: This guide provides essential safety and handling protocols for 2-Methyl-6-nitroaniline (CAS 570-24-1), also known as 6-Nitro-o-toluidine. The information synthesized herein is derived from authoritative safety data sheets and chemical databases. It is imperative to always consult the most current Safety Data Sheet (SDS) provided by your specific supplier before commencing any work. This document is intended to supplement, not replace, institutional safety protocols and the critical judgment of trained laboratory professionals.

Hazard Assessment: Understanding the "Why" Behind the Precautions

2-Methyl-6-nitroaniline is a chemical that demands rigorous safety measures due to its significant hazard profile. Understanding the specific risks is the first step in building a self-validating system of protection. The compound is classified under the Globally Harmonized System (GHS) with multiple acute and chronic hazards.

The primary dangers associated with 2-Methyl-6-nitroaniline are:

  • Acute Toxicity (Category 3): The substance is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] This triple threat means that exposure through any primary route—ingestion, dermal absorption, or inhalation—can lead to severe injury or death.[1][4]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): Prolonged or repeated exposure may cause damage to organs, with the blood being a specific target.[1][5][6] This underscores the necessity of preventing not just acute exposure but also chronic, low-level contact.

  • Aquatic Toxicity (Chronic): The chemical is toxic or harmful to aquatic life with long-lasting effects, mandating careful handling to prevent environmental release.[1][2][7]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to recognize that PPE is the final line of defense. The most effective safety protocols are built on a foundation of robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling 2-Methyl-6-nitroaniline, especially in its solid, dusty form, is to work within a certified chemical fume hood.[5][8] This minimizes the risk of inhaling toxic dust or vapors. Ensure that ventilation systems, including safety showers and eyewash stations, are readily accessible and functional.[3][6]

  • Administrative Controls: These are the standard operating procedures that reduce risk. They include minimizing the quantities of the chemical used, restricting access to authorized personnel only, and implementing thorough hygiene practices.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6][9]

The Protective Ensemble: A Head-to-Toe Guide to PPE

The selection of PPE must directly address the hazards identified. For 2-Methyl-6-nitroaniline, this means a focus on respiratory, eye, and skin protection.

Eye and Face Protection

Given the risk of dust or splashes, robust eye protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][9]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., during transfer of large quantities), supplement safety goggles with a face shield.

Skin and Body Protection

Dermal absorption is a significant route of toxic exposure, making skin protection a critical component of your safety protocol.

  • Gloves: Handle the chemical with impervious gloves that have been inspected for integrity before use.[1] The selected gloves must comply with the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][6] Always wash hands thoroughly with soap and water after removing gloves.[1][9]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[8][9] This includes a long-sleeved lab coat and, for tasks with a higher risk of contamination, a chemical-resistant apron.[6] Fire- and flame-resistant clothing is also recommended.[1]

  • Contaminated Clothing: All contaminated clothing must be removed immediately.[1][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]

Respiratory Protection

Inhalation of 2-Methyl-6-nitroaniline dust is a primary exposure route leading to acute toxicity.

  • Standard Operations: All handling of the solid chemical that may generate dust should be performed within a chemical fume hood to avoid breathing dust and aerosols.[1][5][9]

  • When a Respirator is Required: If engineering controls are insufficient, if exposure limits are exceeded, or if you experience irritation or other symptoms, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][8] For situations with a high potential for exposure, such as a large spill, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[1]

Decision Logic for Respiratory Protection

G start Start: Handling 2-Methyl-6-nitroaniline fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood ventilation_ok Is ventilation adequate to keep exposure below limits? fume_hood->ventilation_ok Yes respirator Respirator Required (e.g., N95 for dusts or full-face respirator) fume_hood->respirator No ventilation_ok->respirator No spill_emergency Is this a large spill or emergency situation? ventilation_ok->spill_emergency Yes no_ppe Standard PPE sufficient (Gloves, Goggles, Lab Coat) spill_emergency->no_ppe No scba SCBA Required spill_emergency->scba Yes

Sources

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